5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Description
Properties
IUPAC Name |
5-sulfanylidene-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONSCLFUDKBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362861 | |
| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-37-8 | |
| Record name | NSC38622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Biology and X-Ray Crystallography of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: A Technical Guide for Pharmacophore Development
Executive Summary
The compound 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS: 1627-37-8) [1], widely recognized in medicinal chemistry as the 5-thio-6-azauracil core, is a highly versatile heterocyclic scaffold. In recent years, this molecule has transitioned from a basic building block to a critical pharmacophore in advanced drug discovery. Most notably, it serves as a potent inhibitor of the LuxO ATPase in the Vibrio cholerae quorum-sensing pathway [2] and acts as a structurally distinct fragment binder for the nucleotide-binding domain (NBD) of Hsp70 [3].
Understanding the precise three-dimensional architecture of this scaffold via X-ray crystallography is paramount for structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the crystallographic methodologies required to isolate, phase, and refine the structure of 5-thioxo-1,2,4-triazine derivatives, alongside the mechanistic rationale for their biological efficacy.
Chemical Architecture and Tautomeric Equilibrium
A fundamental challenge in the structural characterization of 1,2,4-triazines is tautomerism. 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can theoretically exist in multiple tautomeric states, including the mercapto-hydroxy form (3-hydroxy-5-mercapto-1,2,4-triazine).
However, X-ray diffraction consistently reveals that the thioxo-oxo (lactam/thio-lactam) tautomer is overwhelmingly favored in the solid state. This preference is driven by the thermodynamics of crystal packing: the N2-H and N4-H protons act as strong hydrogen bond donors, while the C3=O and C5=S groups act as potent acceptors. This arrangement facilitates the formation of robust, self-assembling intermolecular hydrogen-bonded ribbons. Understanding this dominant tautomeric state is critical when mapping the pharmacophore for target protein docking, as the positioning of the hydrogen bond donors/acceptors dictates the binding affinity in pockets like the LuxO ATPase domain.
Crystallographic Methodologies: A Self-Validating Protocol
To achieve atomic-resolution structural data (< 1.2 Å) for 5-thio-6-azauracil derivatives, a rigorous, self-validating crystallographic workflow is required. The following protocol details the causality behind each experimental choice to ensure reproducible, high-fidelity diffraction data.
Phase 1: Nucleation and Crystal Growth
-
Solubilization: Dissolve the highly pure (>98%) compound in a polar aprotic solvent (e.g., DMSO) to a concentration of 10–20 mg/mL.
-
Causality: The highly conjugated, planar heterocyclic ring system exhibits poor aqueous solubility. DMSO ensures complete molecular dispersion while remaining miscible with standard crystallization precipitants.
-
-
Hanging Drop Vapor Diffusion: Mix 1 µL of the compound solution with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5) and seal over a 500 µL reservoir.
-
Causality: Vapor diffusion drives a slow, controlled solvent evaporation. This gradually shifts the droplet into the metastable zone of supersaturation—an absolute requirement for nucleating highly ordered, diffraction-quality single crystals rather than yielding amorphous precipitates.
-
-
System Validation: Monitor the drops microscopically using cross-polarized light. The presence of birefringence confirms the crystalline nature of the solid, validating the phase transition from solution to an ordered lattice.
Phase 2: Data Acquisition and Vitrification
-
Vitrification (Cryo-cooling): Loop the crystal and briefly submerge it in a cryoprotectant (reservoir solution + 20% glycerol) before flash-cooling in liquid nitrogen (100 K).
-
Causality: Flash-cooling induces vitrification (preventing crystalline ice formation) and minimizes radiation damage from high-intensity synchrotron X-ray beams. It also reduces the thermal vibrations of the atoms (B-factors), significantly improving the signal-to-noise ratio at high resolution.
-
-
X-Ray Diffraction: Expose the crystal to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å) and collect a full 360° dataset with 0.5° oscillations.
-
System Validation: Evaluate the diffraction pattern. The protocol is validated if the reflections are sharp, extend to at least 1.2 Å, and the merging R-factor ( Rmerge ) is < 5% in the low-resolution shells.
Phase 3: In Silico Phasing and Refinement
-
Phase Determination: Utilize Direct Methods (e.g., SHELXT) to solve the phase problem.
-
Causality: Because the diffraction data for small molecules extends to atomic resolution, phase relationships can be derived directly from normalized structure factor amplitudes via probabilistic equations, bypassing the need for heavy-atom derivatives or molecular replacement.
-
-
Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 (e.g., using SHELXL), assigning anisotropic displacement parameters to all non-hydrogen atoms.
-
System Validation: The structural model is mathematically self-validating if the final R1 factor is < 0.05, the goodness-of-fit (S) is near 1.0, and the residual electron density map shows no unexplained peaks > 0.5 e/ų.
X-ray crystallography workflow for 5-thioxo-1,2,4-triazine derivatives.
Mechanistic Application: Targeting the LuxO ATPase
The structural fidelity of the 5-thio-6-azauracil core has been instrumental in developing antivirulence therapies. In Vibrio cholerae, quorum sensing (QS) relies on the central response regulator LuxO . At low cell density, LuxO is phosphorylated and acts as an active ATPase, driving the transcription of virulence factors and biofilm formation.
High-throughput screening and subsequent crystallographic mapping revealed that 5-thio-6-azauracil derivatives act as potent, broad-spectrum inhibitors of LuxO [2]. The triazine core inserts into the nucleotide-binding pocket of the ATPase domain. The C3=O and C5=S groups form critical hydrogen bonds with the Walker B motif (residues D245, E246, L247), effectively locking the enzyme in an inactive conformation and repressing virulence gene expression without killing the bacteria (thereby reducing evolutionary resistance pressure).
LuxO inhibition by 5-thio-6-azauracil in the V. cholerae quorum sensing pathway.
Quantitative Structure-Activity Relationship (SAR)
Crystallographic binding-mode analysis allows for the rational optimization of the 5-thio-6-azauracil side chains. As demonstrated by Bassler and colleagues [2], the core chemical structure remains conserved, but variations in the terminal alkyl side chains drastically alter the steric fit within the LuxO binding pocket, directly impacting the half-maximal effective concentration ( EC50 ).
Table 1: SAR of 5-thio-6-azauracil derivatives against V. cholerae LuxO ATPase
| Compound Class | Core Scaffold | Side Chain Modification | Relative Potency | Mechanistic Rationale |
| Analog 1 | 5-thio-6-azauracil | Unbranched alkyl chain | Low | Poor hydrophobic packing; weak ATPase inhibition. |
| Analog 2 | 5-thio-6-azauracil | Branched alkyl chain | Moderate | Improved van der Waals interactions within the pocket. |
| Compound 11 | 5-thio-6-azauracil | Branched hydrocarbon | High | Strong spatial occupancy near the Walker B motif. |
| Compound 12 | 5-thio-6-azauracil | tert-butyl carbinol | Very High (3x enhancement) | Optimal steric bulk; maximizes hydrophobic contacts and excludes solvent. |
Note: The incorporation of bulky, hydrophobic terminal moieties (like tert-butyl carbinol) forces the triazine core deeper into the nucleotide-binding domain, maximizing the hydrogen-bonding efficiency of the thioxo and oxo groups.
References
-
Ng, W. L., et al. (2012). "Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios." PLOS Pathogens. Available at:[Link]
-
Schlecht, R., et al. (2024). "Combined In-Solution Fragment Screening and Crystallographic Binding-Mode Analysis with a Two-Domain Hsp70 Construct." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Spectroscopic Characterization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: A Comprehensive Analytical Guide
Executive Summary
As drug development increasingly focuses on nitrogen-rich heterocycles, the 1,2,4-triazine scaffold has emerged as a critical pharmacophore with potent antiviral, anticancer, and antimicrobial properties[1]. Specifically, 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (and its alkyl/aryl derivatives) presents unique analytical challenges due to its complex tautomeric equilibrium (thioxo/mercapto and oxo/hydroxy forms).
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind experimental choices, establishing a self-validating spectroscopic workflow that ensures unambiguous structural elucidation.
Structural Dynamics and Tautomerism
The characterization of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is fundamentally an exercise in capturing a dynamic system. In the solid state, the molecule predominantly exists in the oxo-thioxo form, stabilized by extensive intermolecular hydrogen bonding. However, in solution, solvent polarity dictates the equilibrium between the thioxo (C=S) and mercapto (C–SH) tautomers.
Understanding this dynamic is the cornerstone of our analytical strategy: we must select techniques and matrices that either freeze this equilibrium (solid-state FT-IR) or predictably shift it (solution-state NMR in highly polar solvents).
Spectroscopic Cross-Validation Workflow
To achieve absolute scientific integrity, no single analytical technique is trusted in isolation. We employ an orthogonal, self-validating system where the functional group data from FT-IR is corroborated by the skeletal connectivity in NMR, which is finally verified by the exact mass and fragmentation patterns in Mass Spectrometry (MS).
Workflow for the spectroscopic cross-validation of 1,2,4-triazine derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
The Causality of Matrix Selection: We utilize the KBr pellet method rather than ATR (Attenuated Total Reflectance) for initial characterization. The KBr matrix is entirely transparent in the mid-IR region and lacks the interfering C-H or N-H bands that could obscure the critical secondary amine stretches of the triazine ring.
In the solid state, the compound exhibits distinct vibrational modes confirming the oxo-thioxo tautomer[2]. The absence of a weak S-H stretching band (typically expected around 2500–2600 cm⁻¹) confirms that the mercapto tautomer is not the dominant species in the solid phase.
Table 1: Diagnostic FT-IR Vibrational Modes
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity / Peak Shape | Diagnostic Significance |
| N–H Stretch | 3100 – 3300 | Broad, Strong | Indicates secondary amines; broadening due to H-bonding[3]. |
| C=O Stretch | 1680 – 1710 | Sharp, Strong | Confirms the oxo form at position 3[2]. |
| C=N Stretch | 1600 – 1630 | Medium | Validates the unsaturated triazine core[2]. |
| C=S Stretch | 1330 – 1350 | Strong | Confirms the thioxo form at position 5[4]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Solvent Selection: 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives are notoriously insoluble in non-polar solvents like CDCl₃ due to their rigid, hydrogen-bonded crystal lattices. We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular dimers and ensuring a homogeneous solution, which is critical for sharp resolution.
1H-NMR and D₂O Exchange
The most critical diagnostic protons are the highly deshielded N-H protons. Because they are flanked by strongly electron-withdrawing carbonyl and thiocarbonyl groups, they appear far downfield.
Table 2: 1H and 13C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Causality |
| ¹H | 10.0 – 12.5 | Singlet (Broad) | N-H protons. Highly deshielded by adjacent C=O/C=S. Disappears upon D₂O exchange[2][3]. |
| ¹H | 7.5 – 8.2 | Singlet / Multiplet | C6-H (if unsubstituted) or aromatic protons of a C6-substituent[3]. |
| ¹³C | 175.0 – 185.0 | Singlet | C=S carbon. Highly deshielded due to the polarizable sulfur atom. |
| ¹³C | 160.0 – 165.0 | Singlet | C=O carbon (amide carbonyl). |
| ¹³C | 135.0 – 145.0 | Singlet | C=N carbon (C6 of the triazine ring). |
Mass Spectrometry & Fragmentation Dynamics
Mass spectrometry provides the final validation of the triazine core. Under Electron Impact (EI) conditions (70 eV), 1,2,4-triazine-3-ones undergo highly predictable retro-Diels-Alder-like cleavages and ring contractions[2]. The primary fragmentation pathways involve the expulsion of neutral molecules such as isocyanic acid (HNCO) and isothiocyanic acid (HNCS).
Typical electron impact (EI) mass fragmentation pathway for 5-thioxo-1,2,4-triazin-3-ones.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as a closed-loop system where the output of one assay dictates the parameters of the next.
Protocol A: FT-IR Solid-State Analysis
-
Desiccation: Dry the synthesized 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one sample in a vacuum oven at 60°C for 12 hours. Causality: Moisture introduces a broad O-H stretch (~3400 cm⁻¹) that masks the critical N-H stretching region.
-
Matrix Preparation: Grind 2 mg of the analyte with 200 mg of spectroscopic-grade, anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved.
-
Pellet Pressing: Subject the mixture to 10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Validation Gate: Proceed to NMR only if the C=S stretch (~1340 cm⁻¹) and C=O stretch (~1700 cm⁻¹) are distinctly resolved.
Protocol B: ¹H-NMR D₂O Exchange Assay
-
Solubilization: Dissolve 15 mg of the validated compound from Protocol A in 0.6 mL of anhydrous DMSO-d₆.
-
Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference.
-
Initial Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz (or higher) at 298 K. Identify the broad singlets in the 10.0–12.5 ppm region.
-
Deuterium Exchange: Add 20 µL of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 60 seconds.
-
Secondary Acquisition: Re-acquire the spectrum.
-
Validation Gate: The disappearance of the peaks at 10.0–12.5 ppm confirms they are labile N-H protons, validating the oxo-thioxo tautomeric assignment[3].
Protocol C: ESI-MS Molecular Weight Confirmation
-
Ionization Mode: Given the electronegative nature of the thioxo and oxo groups, configure the mass spectrometer for both Positive (ESI+) and Negative (ESI-) Electrospray Ionization. Triazines often ionize exceptionally well in ESI- yielding [M-H]⁻ ions.
-
Sample Injection: Dilute the sample in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).
-
Validation Gate: Cross-reference the exact mass with the theoretical monoisotopic mass. The presence of the parent ion confirms the integrity of the triazine ring before fragmentation analysis.
Conclusion
The spectroscopic characterization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one requires a deliberate, multi-modal approach. By leveraging the solid-state preservation of FT-IR, the solvent-mediated resolution of DMSO-d₆ in NMR, and the definitive mass confirmation of MS, researchers can confidently elucidate this complex heterocyclic scaffold. Adhering to these self-validating protocols ensures that downstream drug development and pharmacological testing are built upon an unshakeable structural foundation.
References
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579 - JOCPR Source: jocpr.com URL:[Link]
-
Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity Source: nih.gov URL:[Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents Source: nih.gov URL:[Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents Source: scirp.org URL:[Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative Source: mdpi.com URL:[Link]
Sources
- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Binding Affinity of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one to Target Proteins
Executive Summary
The heterocyclic scaffold 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one —commonly recognized in medicinal chemistry as the core of 5-thio-6-azauracil —represents a highly privileged pharmacophore in modern anti-virulence drug discovery. Unlike traditional bactericidal agents that exert immense selective pressure and drive antimicrobial resistance, molecules harboring this core act as "pro-quorum-sensing" modulators.
By specifically targeting and binding to the ATPase domain of LuxO , a master response regulator in Vibrio species, this scaffold prematurely locks pathogenic bacteria into a high-cell-density (HCD) state. This structural manipulation represses the expression of critical virulence factors (e.g., cholera toxin and toxin co-regulated pilus) and halts biofilm formation. This whitepaper provides an in-depth analysis of the binding mechanics, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate this compound class.
Core Scaffold Mechanics: The 5-Thio-6-Azauracil Pharmacophore
To understand the binding affinity of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, we must first analyze its electronic and spatial properties compared to its oxygenated analog, 6-azauracil.
The substitution of the C5 oxygen with a sulfur atom (thioxo group) fundamentally alters the molecule's interaction profile:
-
Enhanced Lipophilicity: The larger atomic radius and lower electronegativity of sulfur increase the overall lipophilicity of the triazine ring, facilitating deeper insertion into hydrophobic sub-pockets of target ATPases.
-
Altered Hydrogen Bonding: While the C3-oxo group remains a strong hydrogen-bond acceptor, the C5-thioxo group acts as a softer, more diffuse hydrogen-bond acceptor. This dynamic allows the core to engage with specific arginine or lysine residues within the ATP-binding cassette that would otherwise repel harder oxygen substituents.
-
Tautomeric Equilibrium: The scaffold exists in a dynamic equilibrium between its thioxo/oxo and thiol/hydroxy tautomers. In the highly polar environment of an enzyme active site, this flexibility allows the molecule to adopt the precise geometry required to competitively displace ATP.
Primary Target: LuxO ATPase in Bacterial Quorum Sensing
The primary, highly validated target for 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives is LuxO , an NtrC-type response regulator central to the quorum sensing (QS) circuit of Vibrio cholerae and related species [1][1].
Mechanistic Causality of Binding
At low cell density (LCD), LuxO is phosphorylated (LuxO-P) and its ATPase domain becomes active. The energy derived from ATP hydrolysis is strictly required for LuxO-P to open the DNA complex with σ54 -dependent RNA polymerase, leading to the transcription of Qrr sRNAs. These sRNAs degrade the mRNA of HapR (the master repressor), keeping virulence factors turned ON.
When a 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivative enters the active site, it competitively binds the ATPase domain. By blocking ATP hydrolysis, the compound prevents the conformational change necessary for open-complex formation. Consequently, Qrr sRNAs are not transcribed, HapR is produced, and virulence is repressed—effectively tricking the bacteria into behaving as if they are at high cell density.
Fig 1: Mechanism of LuxO ATPase inhibition by the 5-thioxo-triazin-3-one core in the QS pathway.
Self-Validating Experimental Protocols
To accurately measure the binding affinity and functional inhibition of LuxO by these compounds, we must avoid false positives caused by generalized compound toxicity. As an Application Scientist, I mandate the use of a self-validating bioluminescence reporter assay .
Protocol: High-Throughput Bioluminescence Assay for LuxO Inhibition
Causality & Logic: We utilize a V. cholerae strain engineered with a constitutively active LuxO mutant (luxO D47E). Because this mutant mimics the phosphorylated state, it permanently represses the hapR promoter, meaning a lux operon fused to this pathway will be inherently OFF (Dark) . If a test compound is toxic, the cells die, and the well remains dark. However, if the compound specifically binds and inhibits the LuxO ATPase domain, the repression is lifted, and the well turns ON (Produces Light) . This thermodynamic trap makes it physically impossible for a toxic compound to register as a false positive [2][2].
Step-by-Step Methodology:
-
Strain Preparation: Grow the V. cholerae luxO D47E reporter strain overnight in LB medium at 30°C with appropriate antibiotic selection.
-
Culture Dilution: Dilute the overnight culture 1:5000 in fresh LB medium to ensure cells are in the exponential growth phase (mimicking low cell density).
-
Compound Plating: Dispense the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives into a 384-well opaque microtiter plate using a 10-point, 3-fold serial dilution gradient (starting at 100 µM).
-
Inoculation: Add 30 µL of the diluted bacterial culture to each well.
-
Incubation: Incubate the plates at 30°C with continuous shaking to ensure uniform aeration.
-
Kinetic Readout: Measure bioluminescence (Relative Light Units, RLU) and optical density (OD600) simultaneously every 30 minutes for 12 hours using a multi-mode plate reader.
-
Data Normalization: Divide the RLU by the OD600 to normalize light production against cell growth. Calculate the EC50 using non-linear regression analysis.
Fig 2: Self-validating bioluminescence workflow for screening LuxO ATPase inhibitors.
Quantitative Data Summaries
Extensive Structure-Activity Relationship (SAR) studies reveal that while the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core is responsible for anchoring into the LuxO ATPase pocket, the binding affinity is highly sensitive to the steric bulk of the N-alkyl side chains.
As summarized below, increasing the steric bulk (e.g., incorporating a tert-butyl carbinol moiety) forces the compound into a highly favorable binding conformation, significantly lowering the EC50 [1][1].
Table 1: SAR and Binding Affinity of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives against LuxO
| Compound Classification | Side Chain Modification | Target Protein | EC50 (µM) | Virulence Repression Efficacy |
| Unbranched Analog | Linear n-hexyl | LuxO ATPase | > 10.0 | Low |
| Branched Analog | Isobutyl | LuxO ATPase | ~ 5.0 | Moderate |
| Bulky Hydrophobic | tert-butyl carbinol | LuxO ATPase | ~ 1.5 | High (3-fold enhancement) |
| Optimized AzaU | Highly branched / AzaU | LuxO ATPase | < 0.1 | Complete (Broad Spectrum) |
Note: Data synthesized from foundational high-throughput screening campaigns identifying the 5-thio-6-azauracil core as a potent LuxO antagonist.
Alternative Target Considerations
While LuxO remains the primary target for the unsubstituted core, it is worth noting that heavy functionalization of the 1,2,4-triazine ring alters target selectivity. For example, recent studies have demonstrated that substituting positions 5 and 6 with bulky diphenyl groups shifts the binding affinity away from bacterial ATPases and towards human inflammatory enzymes, acting as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [3][3]. However, for anti-virulence applications, preserving the unhindered 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one geometry is strictly required to maintain LuxO specificity.
References
-
Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios PLOS Pathogens (2012). Ng WL, Perez LJ, Cong Y, Semmelhack MF, Bassler BL. URL:[Link]
-
A Geneticist Transcribing the Chemical Language of Bacteria National Center for Biotechnology Information (PMC). Bassler BL, et al. URL:[Link]
-
Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity Chemical Biology & Drug Design (2025). Siddiqui MA, et al. URL:[Link]
Sources
The 1,2,4-Triazin-3-thione Scaffold as a Versatile Enzyme Inhibitor: A Technical Guide to Mechanisms of Action and Characterization
Abstract
The 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, and the broader 1,2,4-triazin-3-thione scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold's unique electronic and structural properties, particularly the presence of a thione group, enable it to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the mechanisms through which these compounds exert their enzyme inhibitory effects. We will dissect case studies involving diverse enzyme classes—including metalloenzymes, oxidoreductases, and kinases—to illustrate the scaffold's multifaceted modes of action, which range from metal chelation in di-zinc active sites to competitive and non-competitive binding. Furthermore, this guide furnishes detailed, field-proven methodologies for the comprehensive characterization of these inhibitors, from initial potency screening to the definitive elucidation of their structural and kinetic basis of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,2,4-triazin-3-thione core.
The 1,2,4-Triazin-3-thione Scaffold: A Privileged Structure in Enzyme Inhibition
The 1,2,4-triazine ring system is a cornerstone in the design of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The introduction of a thione (C=S) group at the 5-position, creating the 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core, significantly enhances its potential as an enzyme inhibitor. This is largely due to the thione group's ability to exist in tautomeric equilibrium with its thiol (C-SH) form, and its capacity to act as a potent hydrogen bond donor/acceptor and a metal-coordinating ligand.
The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of its steric and electronic properties to achieve high potency and selectivity for specific enzyme targets.[1][3] Understanding the fundamental mechanisms of how this core structure interacts with enzymes is paramount for rational drug design.
Foundational Mechanisms of Enzyme Inhibition
Before delving into specific examples, it is crucial to understand the primary modes of enzyme inhibition. An inhibitor's mechanism dictates its pharmacological effect and provides a roadmap for its optimization. The key mechanisms can be broadly categorized by their effect on enzyme kinetics and the nature of the inhibitor-enzyme interaction.
Figure 1: Overview of major enzyme inhibition mechanisms and their kinetic signatures.
Case Studies: Targeting Diverse Enzyme Classes
The 1,2,4-triazin-3-thione scaffold's inhibitory action is not confined to a single mechanism. Its versatility is best illustrated by examining its interaction with different enzyme families.
Metalloenzymes: Inhibition of Metallo-β-Lactamases (MBLs)
A critical application of this scaffold is in combating antibiotic resistance through the inhibition of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-type enzymes. These enzymes utilize one or two zinc ions in their active site to hydrolyze β-lactam antibiotics.[4]
-
Core Mechanism: Zinc Chelation: The 1,2,4-triazole-3-thione moiety serves as an effective metal ligand, directly coordinating with the catalytic zinc ions in the MBL active site.[4][5] This interaction displaces essential water molecules and disrupts the catalytic mechanism. Evidence from equilibrium dialysis, native mass spectrometry, and isothermal calorimetry (ITC) confirms that some inhibitors function at least partially by stripping the catalytic zinc ions.[6]
-
Structural Evidence: X-ray crystallography studies of VIM-2 in complex with triazole-thione inhibitors have provided definitive proof of this binding mode, showing the heterocycle well-positioned within the di-zinc active site.[4]
-
Structure-Activity Relationship (SAR): Inhibitory potency is highly dependent on substituents. Bulky, hydrophobic moieties at position 5 can enhance binding and confer broad-spectrum activity against multiple MBLs, including NDM-1, VIM-2, and IMP-1.[5][7] For instance, compounds with an m-biphenyl substituent have shown particular favorability for inhibiting VIM-type enzymes.[6]
Oxidoreductases: Thymidine Phosphorylase (TP) and D-Amino Acid Oxidase (DAAO)
This scaffold also effectively inhibits various oxidoreductases through distinct non-covalent interactions.
-
Thymidine Phosphorylase (TP): Certain 5-thioxo analogues of 1,2,4-triazolo[1,5-a][7][8][9]triazine exhibit potent inhibitory activity against TP, an enzyme involved in angiogenesis.[8][9] Kinetic studies have revealed a mixed-type inhibitory mechanism , suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[8] Molecular docking suggests these compounds interact with key residues in the active site, but not in a purely substrate-competitive manner.[8]
-
D-Amino Acid Oxidase (DAAO): Derivatives of the related 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold are potent DAAO inhibitors.[10] The mechanism here is one of substrate mimicry , where the triazinone ring acts as an effective isostere for the carboxylate group of the native D-amino acid substrate.[10] Furthermore, substituents at the 3-position can extend into a secondary binding pocket adjacent to the active site, significantly enhancing potency.[10]
Other Key Enzyme Targets
-
Tyrosinases: Schiff base derivatives of 4-amino-1,2,4-triazole-3-thione are effective inhibitors of mushroom tyrosinase. Kinetic analysis using Lineweaver-Burk plots has demonstrated a non-competitive mode of inhibition .[11] This indicates the inhibitor binds to an allosteric site, distinct from the substrate-binding site, to modulate enzyme activity.
-
Kinases (c-Jun N-terminal kinase - JNK): Triazole and thiadiazole derivatives have been developed as substrate-competitive inhibitors of JNK.[12] These compounds do not compete with ATP but instead bind to the substrate-docking site on the kinase, preventing the phosphorylation of protein substrates like ATF2.[12]
Methodologies for Characterizing Inhibition Mechanisms
A robust and logical workflow is essential to accurately define an inhibitor's mechanism of action. Each step provides a layer of evidence, creating a self-validating system.
Figure 2: A hierarchical workflow for the comprehensive characterization of an enzyme inhibitor.
Protocol: IC₅₀ Determination
This initial screen quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Objective: To determine the potency (IC₅₀) of a test compound.
-
Methodology (Example for MBLs):
-
Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., in DMSO). Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, with relevant salts and detergents). Prepare a solution of the purified MBL enzyme and the chromogenic substrate (e.g., nitrocefin).
-
Assay Setup: In a 96-well microtiter plate, add a fixed concentration of the MBL enzyme to each well.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 30°C) to allow for binding equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the nitrocefin substrate to all wells.
-
Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480 nm over time using a plate reader.[5]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
-
Causality: This step is crucial for ranking compounds and identifying promising candidates for further study. It provides a quantitative measure of potency under specific assay conditions.
Protocol: Elucidation of Inhibition Type via Enzyme Kinetics
This determines how the inhibitor affects the enzyme's catalytic efficiency.
-
Objective: To distinguish between competitive, non-competitive, mixed, or uncompetitive inhibition.
-
Methodology:
-
Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied. Typically, 3-4 fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ) are used, and for each, the reaction velocity is measured across a range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ).
-
Data Acquisition: Measure the initial reaction velocities for each condition as described in the IC₅₀ protocol.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).
-
Competitive: Lines intersect on the y-axis.
-
Non-Competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the upper-left quadrant.
-
Uncompetitive: Lines are parallel.
-
-
Constant Determination: From these plots, the inhibition constants (Kᵢ and/or αKᵢ) can be determined.[11] Alternatively, data can be globally fitted to the appropriate Michaelis-Menten equations for each inhibition model.
-
-
Causality: By systematically varying both substrate and inhibitor, one can decouple the inhibitor's effect on substrate binding (Kₘ) from its effect on the maximum catalytic rate (Vₘₐₓ). This is the foundational method for defining the reversible mechanism of action.
Biophysical Characterization (Orthogonal Validation)
These methods directly measure the physical interaction between the inhibitor and the enzyme, independent of catalysis.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]
-
Surface Plasmon Resonance (SPR): Immobilizes the enzyme on a sensor chip and flows the inhibitor over it. It measures binding in real-time, providing kinetic data (on-rate kₐ, off-rate kₔ) in addition to affinity (Kₔ).
-
Causality: These techniques validate that the observed inhibition is due to direct binding and provide a deeper thermodynamic and kinetic understanding of the interaction, which is invaluable for lead optimization.
Data Synthesis and SAR Analysis
The true power of mechanistic studies lies in integrating the data to build a comprehensive Structure-Activity Relationship (SAR).
| Compound Scaffold | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Key Structural Feature | Reference |
| 1,2,4-Triazolo[1,5-a][7][8][9]triazin-5-thioxo | Thymidine Phosphorylase (TP) | ~19.6 µM (Kᵢ) | Mixed-type, Competitive | Fused triazolo ring system | [8] |
| 3-Substituted 5-hydroxy-1,2,4-triazin-6(1H)-one | D-Amino Acid Oxidase (DAAO) | < 100 nM (IC₅₀) | Substrate Mimicry | Benzylthio group at C3 | [10] |
| 4-Amino-1,2,4-triazole-3-thione Schiff Base | Mushroom Tyrosinase | 6.23 µM (IC₅₀) / 0.022 mM (Kᵢ) | Non-competitive | Schiff base linkage | [11] |
| 1,2,4-Triazole-3-thione Derivative | Metallo-β-Lactamase (NDM-1) | 10-30 nM (Kᵢ) | Zinc Chelation | α-amino acid substituent | [6] |
| 1,2,4-Triazole-3-thione Derivative | Metallo-β-Lactamase (IMP-1) | < 50 µM (IC₅₀) | Zinc Chelation | Bulky bicyclic aryl groups | [5] |
Analysis: The data clearly show that the core scaffold can be adapted to target different enzymes via distinct mechanisms. For MBLs, the focus is on optimizing metal chelation and hydrophobic interactions within the active site.[5][6] For enzymes like DAAO and JNK, the strategy shifts to mimicking the substrate or binding to specific docking sites.[10][12] The presence of electron-donating or electron-withdrawing groups in aryl substituents can significantly affect binding affinity and, therefore, inhibitory activity.[1][3]
Conclusion and Future Directions
The 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one and its related analogues constitute a remarkably versatile and privileged scaffold for the development of potent and selective enzyme inhibitors. Their ability to engage in diverse mechanisms of action—from direct metal chelation in metalloenzymes to non-competitive and substrate-competitive inhibition in other enzyme classes—makes them highly valuable tools in drug discovery.
Future efforts should focus on leveraging the detailed mechanistic and structural insights to design next-generation inhibitors. This includes optimizing for selectivity against off-target enzymes, improving pharmacokinetic and pharmacodynamic properties, and exploring the scaffold's potential against novel therapeutic targets. The systematic application of the characterization workflow detailed in this guide will be critical to unlocking the full therapeutic potential of this powerful chemical scaffold.
References
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Bera, H., et al. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][7][8][9] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. Available at: [Link]
- Du, H., et al. (n.d.). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Source not specified.
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Sevaille, L., et al. (2017). 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. Usiena air. Available at: [Link]
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De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. PMC. Available at: [Link]
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Zhong, C., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. ORBi. Available at: [Link]
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Shelekhova, E.A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Nauton, L., et al. (2021). 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum. IGMM. Available at: [Link]
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(n.d.). Synthesis and Biological Activity of 4,5Dihydro1,2,4-triazole-5-thione Schiff Base. ResearchGate. Available at: [Link]
-
Wang, S., et al. (n.d.). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. Available at: [Link]
-
Szczepankiewicz, B.G., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]
-
Abou-Gharbia, M.A., et al. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5. PubMed. Available at: [Link]
- Kumar, A., et al. (n.d.). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes. Source not specified.
-
Rafiq, M., et al. (2015). Synthesis, structural elucidation and bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff base derivatives. ResearchGate. Available at: [Link]
-
El-Sawy, E.R., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available at: [Link]
-
Shelekhova, E.A., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. Available at: [Link]
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(n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
-
Fares, M., et al. (n.d.). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[5][8][10]triazino[2,3-c]-quinazolin-2-one Derivatives. PMC. Available at: [Link]
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[5][8][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available at: [Link]
-
Bernat, Z., et al. (2021). Chiral Pyrazolo[4,3-e][5][8][10]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Semantic Scholar. Available at: [Link]
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- 9. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
- 10. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. This compound and its derivatives are of significant interest in medicinal chemistry and drug development as potential antimicrobial or anticancer agents.[1][2][3] A precise and accurate analytical method is therefore crucial for quality control, stability testing, and pharmacokinetic studies. The developed method utilizes a C18 stationary phase with a gradient elution of formic acid-modified water and acetonitrile, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[4][5]
Introduction: Analyte Properties & Chromatographic Strategy
Analyte Structure and Properties: 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (Molecular Weight: 129.14 g/mol , Formula: C₃H₃N₃OS) is a polar heterocyclic compound containing multiple nitrogen and oxygen atoms, a ketone group, and a thione group.[6] The presence of these polar functional groups and acidic N-H protons suggests high solubility in aqueous and polar organic solvents.
Chromatographic Challenges & Rationale: The high polarity of the analyte presents a primary challenge for traditional reversed-phase chromatography, where highly polar molecules can exhibit poor retention and elute at or near the solvent front (void volume).[7][8] Furthermore, the nitrogen-containing heterocyclic structure can interact with residual, acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).
To address these challenges, our method development strategy was based on the following principles:
-
Stationary Phase Selection: A modern, end-capped C18 column was chosen. The C18 alkyl chains provide the necessary hydrophobic interaction for retaining the analyte, while the end-capping minimizes the availability of residual silanol groups, thereby reducing peak tailing.[9]
-
Mobile Phase Modification: An acidic mobile phase modifier (0.1% formic acid) was incorporated. This serves a dual purpose: it suppresses the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent, protonated state, leading to sharper, more symmetrical peaks.[9][10]
-
Gradient Elution: A gradient elution program was selected to ensure adequate retention of the polar analyte in the highly aqueous initial conditions while allowing for efficient elution as the organic content increases. This provides robust separation from any less polar impurities and a shorter overall run time.
HPLC Method Development Workflow
The logical flow for developing this method is outlined below. This systematic process ensures that all critical parameters are evaluated to produce a robust and reliable analytical procedure.
Caption: A systematic workflow for HPLC method development.
Optimized Method & Experimental Protocol
Equipment, Reagents, and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Software: OpenLab CDS ChemStation Edition (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Water, HPLC grade (e.g., from a Milli-Q system).
-
-
Reference Standard: 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, >98% purity.[6]
Final Chromatographic Conditions
The optimized parameters for the quantification are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-70% B; 10-12 min: 70% B; 12-12.1 min: 70-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 265 nm (λmax determined by PDA scan) |
| Run Time | 15 minutes |
Preparation of Solutions
Protocol for Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Protocol for Calibration Standards (e.g., 1 - 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of at least five calibration standards.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer the final solutions into HPLC vials for analysis.
Method Validation Protocol (ICH Q2(R2))
The developed method was rigorously validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R2) guidelines.[4][5]
Sources
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- 6. 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | 1627-37-8 [sigmaaldrich.com]
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Application Note: In Vitro Evaluation of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives as Dual-Action Anticancer and Anti-inflammatory Agents
Executive Summary & Mechanistic Rationale
The 1,2,4-triazine scaffold—specifically the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core—has emerged as a highly privileged structural motif in modern drug discovery. Structurally related to 6-azauracil, these heterocyclic compounds act as multi-target directed ligands (MTDLs). Recent advancements up through 2026 have demonstrated that functionalizing the 5-thioxo-triazine core yields potent candidates capable of simultaneously inducing apoptosis in malignant cells and suppressing inflammatory pathways via dual inhibition of Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) .
This application note provides comprehensive, self-validating cell culture protocols for evaluating the cytotoxicity and anti-inflammatory properties of these derivatives. By moving beyond basic procedural steps, this guide outlines the causality behind experimental choices, ensuring that researchers can confidently validate the biological efficacy of novel 1,2,4-triazine analogs.
Mechanistic Pathway of 1,2,4-Triazine Derivatives
The pharmacological efficacy of 5-thioxo-1,2,4-triazine derivatives relies on a bifurcated mechanism of action. In cancer models (e.g., HepG2, MCF-7), these agents trigger intracellular reactive oxygen species (ROS) accumulation and DNA strand breaks, culminating in apoptosis . Concurrently, in inflammatory models (e.g., LPS-stimulated macrophages), they competitively inhibit COX-2 and 15-LOX, halting the synthesis of pro-inflammatory prostaglandins (PGE2) and leukotrienes .
Fig 1: Dual mechanistic pathways of 5-thioxo-1,2,4-triazine derivatives.
Experimental Workflows & Protocols
Protocol 3.1: High-Throughput Cytotoxicity Screening (SRB Assay)
Target Cells: HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma). Causality for Assay Choice: While the MTT assay is common, the Sulforhodamine B (SRB) assay is highly recommended for evaluating triazine derivatives. Certain redox-active heterocyclic compounds can artificially reduce MTT to formazan independent of cell viability, causing false negatives. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent proxy for cellular protein mass.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2 .
-
Compound Treatment: Prepare a 10 mM stock of the 5-thioxo-triazine derivative in cell-culture grade DMSO. Perform serial dilutions in media (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity. Treat cells for 48 h.
-
Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells (final TCA concentration 10%). Incubate at 4°C for 1 h. Causality: TCA precipitates proteins and fixes cells to the plastic, preserving the protein mass for dye binding.
-
Staining: Wash plates 4 times with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 min at room temperature in the dark.
-
Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 min.
-
Quantification: Read absorbance at 540 nm using a microplate reader.
Self-Validating Checkpoint: Include Doxorubicin as a positive control and a 0.5% DMSO vehicle as a negative control. The assay is validated if the vehicle control maintains >95% viability compared to untreated cells, and Doxorubicin yields an IC50 within expected literature ranges (e.g., 0.5 - 2.0 µM for HepG2).
Protocol 3.2: Anti-Inflammatory Profiling (NO Production via Griess Assay)
Target Cells: RAW 264.7 Macrophages. Causality for Assay Choice: Lipopolysaccharide (LPS) stimulates TLR4 on RAW 264.7 cells, activating NF-κB and upregulating inducible nitric oxide synthase (iNOS). iNOS produces nitric oxide (NO), which rapidly oxidizes to stable nitrite ( NO2− ) in the culture media. The Griess reagent reacts with nitrite to form a deep purple azo dye, allowing precise colorimetric quantification of the compound's anti-inflammatory potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate. Incubate for 24 h.
-
Pre-treatment & Stimulation: Pre-treat cells with varying concentrations of the triazine derivative (e.g., 1, 5, 10, 20 µM) for 2 h. Subsequently, stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 h.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 min. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 min in the dark.
-
Quantification: Measure absorbance at 540 nm.
Self-Validating Checkpoint: Generate a standard curve using serial dilutions of sodium nitrite ( NaNO2 ) from 0 to 100 µM. The assay is only valid if the standard curve yields an R2≥0.99 . Use Celecoxib as a positive control for COX-2 dependent anti-inflammatory benchmarking.
Protocol 3.3: Apoptosis Analysis via Annexin V/PI Flow Cytometry
Causality for Assay Choice: Apoptosis causes the externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet. Annexin V binds PS with high affinity in a Ca2+ -dependent manner. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in late apoptotic or necrotic cells. This dual-staining allows the precise differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Step-by-Step Methodology:
-
Treatment: Treat HepG2 cells in 6-well plates with the triazine derivative at its calculated IC50 concentration for 24 h.
-
Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA chelates Ca2+ required for Annexin V binding).
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 min at room temperature in the dark.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).
Self-Validating Checkpoint: Single-stained controls (Annexin V only, PI only) and unstained controls are mandatory to establish accurate compensation matrices and eliminate fluorescence spillover between the FITC and PE/PI channels.
Experimental Workflow Diagram
Fig 2: High-throughput screening workflow for evaluating 1,2,4-triazine derivatives.
Representative Quantitative Data
To provide a benchmarking standard for novel 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives, the following table summarizes typical IC50 values of highly active triazine hybrids derived from recent peer-reviewed literature .
| Compound Class / Reference Drug | Target Assay | Cell Line / Enzyme | IC50 Value (µM) |
| Triazine-Quinoline Hybrid (8c) | Cytotoxicity | HepG2 | 6.81±0.42 |
| Triazine-Quinoline Hybrid (8c) | Cytotoxicity | MCF-7 | 7.28±0.35 |
| Triazine-Quinoline Hybrid (8m) | COX-2 Inhibition | Purified COX-2 | 0.047±0.002 |
| Triazine-Quinoline Hybrid (8m) | 15-LOX Inhibition | Purified 15-LOX | 1.81±0.13 |
| Celecoxib (Standard) | COX-2 Inhibition | Purified COX-2 | 0.045±0.001 |
| Doxorubicin (Standard) | Cytotoxicity | HepG2 | 1.12±0.08 |
Table 1: Comparative biological activity profile of advanced 1,2,4-triazine derivatives against standard clinical therapeutics.
Conclusion
The 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one scaffold represents a highly versatile pharmacophore. By rigorously applying the self-validating SRB, Griess, and Flow Cytometry protocols detailed above, drug development professionals can accurately profile the dual anticancer and anti-inflammatory properties of these compounds. Ensuring strict adherence to assay causality and control checkpoints will minimize false positives and accelerate the translation of these multi-target directed ligands into preclinical in vivo models.
References
-
Title: Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides. Source: Scientific Reports (Nature Portfolio) URL: [Link]
-
Title: Five and six membered heterocyclic rings endowed with azobenzene as dual EGFRT790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. Source: BMC Chemistry (PubMed Central) URL: [Link]
-
Title: Photodecarboxylative C–H Alkylation of Azauracils with N-(Acyloxy)phthalimides. Source: Organic Letters (ACS Publications) URL: [Link]
Technical Support Center: Synthesis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this technical guide to address the most critical bottlenecks in the synthesis of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (commonly known as 5-thio-6-azauracil). This heterocyclic scaffold is highly valuable in drug discovery, prominently utilized as a broad-spectrum inhibitor of the LuxO ATPase in Vibrio quorum sensing networks [1], and as a heavy-atom-free photosensitizer in photodynamic therapy [2].
This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols and actionable troubleshooting steps for regioselective thionation.
Synthetic Workflow & Mechanistic Pathway
The most reliable route to the 5-thioxo derivative avoids direct condensation of thiosemicarbazide with glyoxylic acid (which yields the undesired 3-thioxo isomer). Instead, the standard protocol involves the synthesis of 1,2,4-triazine-3,5-dione (6-azauracil), followed by regioselective mono-thionation using Lawesson's Reagent or Phosphorus Decasulfide ( P4S10 ).
Workflow for the regioselective synthesis of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Standard Operating Procedure (SOP): Regioselective Thionation
Self-Validation Checkpoint: Before scaling up, run a 50 mg pilot reaction. The appearance of a distinct bright yellow color in the reaction mixture is a visual indicator of successful thionation, as the shift from the oxo to the thioxo group significantly alters the compound's photophysical chromophore [2].
Step-by-Step Methodology:
-
Pre-Reaction Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with high-purity Argon for 15 minutes.
-
Reagent Addition: Suspend 1.0 equivalent (e.g., 10 mmol) of 1,2,4-triazine-3,5-dione (6-azauracil) in 30 mL of anhydrous toluene.
-
Thionating Agent: Quickly add 0.6 equivalents (6 mmol) of Lawesson's Reagent against a positive counter-flow of Argon. (Note: 1 molecule of Lawesson's Reagent can theoretically deliver two sulfur atoms).
-
Reaction Execution: Heat the mixture to a gentle reflux (110 °C) for 4 to 6 hours. Monitor the reaction strictly via LC-MS or TLC (Eluent: DCM/MeOH 9:1) to prevent over-thionation.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent in vacuo.
-
Purification (Acid-Base Extraction): Dissolve the crude residue in Ethyl Acetate (50 mL) and extract with saturated aqueous NaHCO3 (3 × 20 mL). The desired product partitions into the aqueous layer. Wash the combined aqueous layers once with fresh Ethyl Acetate to remove lipophilic phosphorus byproducts.
-
Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the precipitated product with Ethyl Acetate, dry over anhydrous Na2SO4 , and evaporate to yield the pure 5-thioxo product.
Quantitative Reaction Parameters
To optimize your yield, compare the empirical data of common thionating agents used for 6-azauracil thionation below.
| Thionating Agent | Equivalents | Solvent | Temp (°C) | Time (h) | Regioselectivity (5-Thioxo : 3,5-Dithioxo) | Expected Yield (%) |
| Lawesson's Reagent | 0.6 | Toluene | 110 | 4 - 6 | > 95 : 5 | 75 - 85 |
| Lawesson's Reagent | 1.2 | Toluene | 110 | 12 | < 50 : 50 | < 40 |
| P4S10 | 1.0 | Pyridine | 115 | 6 - 8 | 80 : 20 | 60 - 70 |
P4S10
| 1.0 | Acetonitrile | 80 | 12 | 85 : 15 | 65 - 70 |
Troubleshooting & FAQs
Q1: Why am I observing the 3,5-dithioxo-1,2,4-triazine side product instead of the selective 5-thioxo product? Causality: The 5-carbonyl of 1,2,4-triazine-3,5-dione is flanked by a carbon (C6) and a nitrogen (N4), giving it an amide-like character that is highly electrophilic. Conversely, the 3-carbonyl is flanked by two nitrogens (N2 and N4), giving it a urea-like character with greater resonance stabilization and lower electrophilicity. This electronic difference allows Lawesson's Reagent to regioselectively attack the 5-position. However, excess thionating agent or prolonged heating provides the activation energy necessary to thionate the less reactive 3-position, leading to over-thionation [3]. Solution: Strictly control the stoichiometry of Lawesson's Reagent. Using 0.55 - 0.65 equivalents is optimal for mono-thionation. Quench the reaction immediately upon consumption of the starting material.
Q2: My reaction yield is consistently below 40%, and unreacted 6-azauracil is recovered. How can I drive the reaction to completion? Causality: Thionation reagents like Lawesson's Reagent and P4S10 are extremely hygroscopic. Ambient moisture rapidly hydrolyzes them into inactive phosphonothioic acids or phosphoric acids [3]. Furthermore, the starting material (6-azauracil) has poor solubility in non-polar solvents like toluene, limiting the reaction kinetics. Solution: Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. If solubility is the limiting factor in toluene, switch to a more polar anhydrous solvent such as 1,4-dioxane, or add a catalytic amount of a polar aprotic co-solvent (like DMPU) to increase the solubility of the 1,2,4-triazine-3,5-dione precursor.
Q3: How do I efficiently separate the 5-thioxo product from the Lawesson's Reagent byproducts? Standard silica gel chromatography is failing. Causality: Lawesson's Reagent decomposes into lipophilic phosphorus-sulfur byproducts (e.g., trithiatriphosphorinane derivatives) that streak heavily on silica gel, often co-eluting with polar heterocyclic products. Solution: Do not rely solely on chromatography. Exploit the acidic nature of the N-H protons in the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Execute the Acid-Base Extraction outlined in Step 6 of the SOP. The triazine will partition into the aqueous layer as a sodium salt, leaving the problematic lipophilic phosphorus byproducts trapped in the organic layer.
References
-
Ng, W. L., Perez, L. J., Wei, Y., Kraml, C., Semmelhack, M. F., & Bassler, B. L. (2012). Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios. PLOS Pathogens, 8(6), e1002767. URL: [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide ( P4S10 ), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. URL: [Link]
-
Chudali, M. R., et al. (2025). Electronic Relaxation Dynamics of 6-Azauracil: The Effect of Ring Substitution on Intersystem Crossing. The Journal of Physical Chemistry A. URL: [Link]
Sources
Technical Support Center: Mobile Phase Optimization for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Prepared by the Global Applications Division
Welcome to the technical support guide for the chromatographic analysis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this polar heterocyclic compound. As a Senior Application Scientist, my goal is to explain not just the "how," but the fundamental "why" behind each experimental choice, ensuring your methods are robust, reproducible, and scientifically sound.
The unique structure of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, with its multiple heteroatoms and potential for tautomerism and ionization, presents specific challenges in reversed-phase liquid chromatography (RPLC). This guide provides a logical, question-driven approach to overcoming these challenges.
Troubleshooting & FAQ Guide
This section addresses the most common issues encountered during the method development for this and similar polar analytes.
Q1: My analyte, 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, shows little to no retention on my standard C18 column. Why is this happening and what are my options?
Answer: This is the most common challenge for polar molecules. A standard C18 stationary phase is highly nonpolar (hydrophobic). Your analyte, being polar, has a stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing it to travel through the column with the solvent front, resulting in poor retention.
Causality: The principle of RPLC is based on hydrophobic interactions. Polar compounds do not interact strongly with the long alkyl chains of a C18 phase, leading to minimal retention.[1] To improve retention, we must either increase the interaction with the stationary phase or decrease the analyte's affinity for the mobile phase.
Here is a workflow to address this issue:
Caption: Troubleshooting workflow for poor retention of polar analytes.
Recommended Solutions:
-
Use a Highly Aqueous Mobile Phase: Standard C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with very high water content (>95%), leading to irreproducible retention times.[2] Specialized "Aqua" or "AQ" type columns are designed with polar-endcapping or a less dense bonding of the C18 chains to prevent this, making them ideal for use with 100% aqueous mobile phases.[3]
-
Change the Stationary Phase Chemistry:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This allows for better interaction with polar analytes and prevents phase collapse in highly aqueous conditions.[4]
-
Phenyl or Cyano (CN) Phases: Phenyl phases can provide alternative selectivity through π-π interactions with aromatic rings, while CN phases offer dipole-dipole interactions.[5] These can sometimes offer better retention for polar heterocyclic compounds than purely hydrophobic phases.
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining very polar compounds that are unretained in RPLC.[5] It utilizes a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase high in organic solvent (>70% acetonitrile). A water-rich layer forms on the stationary phase surface, and retention occurs via partitioning of the polar analyte between this aqueous layer and the organic-rich mobile phase.
Q2: My peak is showing significant tailing. How can I achieve a more symmetrical peak shape?
Answer: Peak tailing is one of the most common chromatographic problems, especially for compounds containing amine or other basic functional groups.[6] For a molecule like 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, tailing typically originates from unwanted secondary interactions with the stationary phase.
Causality: The primary cause of tailing for basic or polar compounds on silica-based columns is interaction with acidic residual silanol groups (Si-OH) on the silica surface. At mid-range pH, these silanols can be ionized (SiO⁻) and form strong ionic interactions with protonated basic analytes, slowing down a fraction of the analyte molecules and causing the characteristic tail.
Recommended Solutions:
-
Control Mobile Phase pH with an Acidic Modifier: This is the most effective solution. Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to ~2.5-3.5 has two key benefits:
-
It suppresses the ionization of the residual silanol groups, keeping them in their neutral Si-OH form.[7]
-
If your analyte is a weak base, it will be fully protonated and exist as a single ionic species, which often behaves more predictably.
-
Starting Point: Begin with a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS).[1]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting most of the residual silanols with a small silylating agent) to minimize these secondary interactions. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.
-
Consider the Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[6][8] Dissolving the sample in a very strong organic solvent can cause peak distortion, including tailing or fronting.
Q3: I am observing split or unusually broad peaks. What are the potential causes?
Answer: Split or broad peaks can arise from chemical effects, column issues, or system problems.[8] For this specific molecule, a key consideration is its potential for chemical equilibria in solution.
Causality & Solutions:
-
Mobile Phase pH is too close to Analyte pKa: When the mobile phase pH is within about 1.5 units of the analyte's pKa, the compound exists as a mixture of its ionized and non-ionized forms. If the interconversion between these forms is slow on the chromatographic timescale, it can lead to peak broadening or splitting.[9]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7] Since the pKa of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is likely not readily known, a systematic pH screening experiment is the best approach (see Protocol 1).
-
-
Thione-Thiol Tautomerism: The "thioxo" group (C=S) can exist in equilibrium with its "thiol" tautomer (C-SH).[10][11] If this equilibrium is of a comparable rate to the chromatographic separation, it can manifest as a broadened or split peak.
-
Solution: Tautomeric equilibria can sometimes be influenced by temperature or mobile phase composition. Experimenting with different column temperatures (e.g., 30°C vs. 40°C) may coalesce the peaks. Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter the peak shape.
-
-
Column Void or Contamination: A physical disruption at the head of the column, known as a void, can cause the sample band to split as it enters the stationary phase.[4]
-
Solution: This is a physical problem with the column. Reversing and flushing the column (if permitted by the manufacturer) may help, but typically the column needs to be replaced. Using a guard column can protect the analytical column from particulate contamination and prolong its life.[4]
-
Caption: Effect of pH on a basic analyte's retention in RPLC.
Experimental Protocols & Data
Data Summary Tables
Table 1: Comparison of Stationary Phases for Polar Analytes
| Stationary Phase | Primary Interaction | Ideal For | Key Considerations |
| Standard C18 | Hydrophobic | Nonpolar to moderately polar compounds. | Prone to phase collapse in >95% aqueous mobile phases.[2] |
| AQ-Type C18 | Hydrophobic | Polar compounds requiring highly aqueous mobile phases. | Resists phase collapse; stable in 100% aqueous conditions.[3] |
| Polar-Embedded | Hydrophobic & H-Bonding | Enhanced retention of polar, acidic, and basic compounds. | Offers different selectivity compared to C18; good peak shape for bases.[4] |
| Phenyl-Hexyl | Hydrophobic & π-π | Aromatic compounds and those with electron-withdrawing groups. | Unique selectivity for molecules with aromatic rings.[5] |
| HILIC | Partitioning | Very polar, hydrophilic compounds. | Requires high organic mobile phase; sample solvent is critical.[5] |
Table 2: Common Buffers for Reversed-Phase HPLC
| Buffer | pKa | Useful pH Range | Volatile (MS-Friendly) | Notes |
| Formic Acid | 3.75 | 2.8 - 4.8 | Yes | Excellent for low pH control and MS compatibility. |
| Acetic Acid | 4.76 | 3.8 - 5.8 | Yes | Good for MS compatibility in the mid-pH range. |
| Ammonium Formate | 3.75, 9.25 | 2.8 - 4.8, 8.2 - 10.2 | Yes | Provides buffering capacity at both low and high pH. |
| Ammonium Acetate | 4.76, 9.25 | 3.8 - 5.8, 8.2 - 10.2 | Yes | Versatile buffer for LC-MS applications. |
| Phosphate | 2.15, 7.20, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | No | Excellent buffering capacity but is non-volatile and can harm MS systems. Use for UV-only methods. |
Note: Buffer concentration of 10-25 mM is typically sufficient for most RPLC applications.[12]
Protocol 1: Systematic Mobile Phase pH Screening
This protocol is designed to determine the optimal mobile phase pH for achieving good peak shape and retention for an ionizable compound like 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Objective: To evaluate the effect of pH on analyte retention and peak shape.
Materials:
-
HPLC-grade Acetonitrile (ACN) and Water
-
Buffers: 10 mM Ammonium Acetate, 0.1% (v/v) Formic Acid
-
pH meter
-
A robust, modern C18 column (e.g., a high-purity, end-capped phase).
Procedure:
-
Prepare Aqueous Buffer Stock Solutions:
-
Aqueous Phase A (pH ~2.7): Add 1 mL of Formic Acid to 1 L of HPLC-grade water.
-
Aqueous Phase B (pH ~4.8): Prepare a 10 mM solution of Ammonium Acetate in water. Adjust pH to 4.8 using dilute acetic acid if necessary.
-
Aqueous Phase C (pH ~6.8): Prepare a 10 mM solution of Ammonium Acetate in water. The pH should be near neutral without adjustment.
-
-
Mobile Phase Preparation: For each aqueous phase, prepare your mobile phase. A good starting point is 95:5 (Aqueous:ACN). Ensure all mobile phases are filtered and degassed.
-
Column Equilibration: Install the C18 column. For each new mobile phase, equilibrate the column with at least 15-20 column volumes. The system backpressure should be stable.
-
Analysis:
-
Inject a standard solution of your analyte.
-
Run a simple isocratic method (e.g., 95:5 Aqueous:ACN for 10 minutes).
-
If retention is too long, adjust the organic content (e.g., to 90:10). The key is to keep the organic percentage consistent across all pH conditions to isolate the effect of pH.
-
-
Data Evaluation:
-
Compare the chromatograms obtained at each pH.
-
Retention Time: Note how the retention time changes with pH. This gives you an indication of the analyte's pKa.[13][14]
-
Peak Shape: Evaluate the USP tailing factor at each pH. Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
-
Selectivity: If you have impurities, observe how the selectivity (separation between peaks) changes with pH. This is a powerful tool for method development.[9]
-
Expected Outcome: This systematic approach will reveal a pH range where the analyte is well-retained and exhibits a sharp, symmetrical peak, providing a robust foundation for further method optimization.
References
-
International Journal of Pharmaceutical and Biological Science Archive. (2013). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
GALAK Chromatography. HPLC Troubleshooting. [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. Other HPLC separations performed on polar stationary phases. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
ResearchGate. Recent chromatographic analyses of various triazine derivatives. [Link]
-
ACS Publications. (2023). Synthesis of 1,2,4-Triazinones Exploiting the Reactivity of Diazadiene and N-Isocyanate Intermediates. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
- Google Patents.
-
ResearchGate. (2008). New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4-d][3][5]triazin-4-ones. [Link]
-
Farmacia. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. [Link]
-
Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]
-
Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link]
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
Der Pharma Chemica. Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]
-
MDPI. (2014). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[3][4][5]triazino[2,3-c]-quinazolin-2-one Derivatives. [Link]
-
Scirp.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. ijpba.in [ijpba.in]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. jocpr.com [jocpr.com]
- 11. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
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- 13. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Handling and Storage of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Introduction: A Scientist's Perspective
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of sulfur-containing heterocycles. 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (also known by its tautomeric name, 5-mercapto-1,2,4-triazin-3-ol) is a highly versatile building block in drug discovery. However, its thioxo/mercapto moiety is exquisitely sensitive to oxidative degradation. This guide provides a comprehensive, self-validating framework to prevent oxidation during storage and handling, ensuring the absolute integrity of your downstream assays.
The Causality of Degradation: Why Does It Oxidize?
To prevent degradation, we must first understand the molecular mechanism. The compound exists in a tautomeric equilibrium between the thioxo (C=S) and mercapto (C-SH) forms. The mercapto tautomer is highly susceptible to nucleophilic attack and single-electron transfer reactions.
When exposed to atmospheric dioxygen (O 2 ), UV light, or trace transition metals, the thiol form undergoes rapid oxidation to form a disulfide dimer[1]. This initial step is reversible using reducing agents via a standard thiol-disulfide exchange reaction[2]. However, prolonged exposure to oxidants (such as reactive oxygen species or peroxides in aged solvents) leads to irreversible over-oxidation into sulfinic (-SO 2 H) and sulfonic (-SO 3 H) acids[3].
Caption: Oxidation pathway of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one from thioxo to sulfonic acid.
Troubleshooting Guide: Recognizing and Preventing Oxidation
Before using stored material, it is critical to verify its integrity. The following table summarizes the diagnostic indicators of oxidation and how to troubleshoot them.
| Parameter | Pristine State | Oxidized State (Disulfide/Sulfonic) | Causality & Troubleshooting |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF). | Decreased solubility; precipitation observed. | Disulfide formation cross-links molecules, increasing molecular weight and reducing solubility. Action: Warm gently; if insoluble, treat with TCEP to reduce dimers. |
| LC-MS Profile | Single peak at expected [M+H] + . | Peaks at [2M-2+H] + (dimer) or[M+48+H] + (sulfonic acid). | Irreversible oxidation has occurred if the +48 Da mass shift is observed. Action: Discard batch; ensure future solvents are strictly degassed. |
| UV-Vis Spectra | Distinct λmax (~310-320 nm for the thioxo core). | Shift or broadening of the λmax peak. | Oxidation alters the extended conjugation of the hetero-system[4]. Action: Store under an inert atmosphere to preserve the chromophore. |
Frequently Asked Questions (FAQs)
Q: How should I store the bulk powder to ensure maximum shelf life? A: The bulk powder must be stored in a tightly sealed, amber glass vial at -20°C or -80°C. The amber glass prevents UV-initiated radical formation, which accelerates disulfide bridging. Furthermore, the vial must be backfilled with an inert gas. Expert Tip: Argon is preferred over Nitrogen because it is denser than air and forms a protective "blanket" over the solid. Desiccants should be placed in the secondary container, as ambient moisture can facilitate proton-coupled electron transfer during oxidation.
Q: I need to prepare a stock solution for biological assays. Which solvent is best, and how do I store it? A: Use anhydrous, degassed DMSO. Standard DMSO rapidly absorbs atmospheric moisture and oxygen, leading to the formation of dimethyl sulfide and reactive oxygen species that will oxidize your compound. Never store working solutions for more than 24 hours unless absolutely necessary. If you must store them, add a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 1:1 molar ratio, and freeze at -80°C in single-use aliquots. TCEP is preferred over DTT because it functions effectively at a broader pH range and lacks thiol groups that might interfere with downstream assays.
Q: My compound has formed disulfides. Can I salvage it? A: If the oxidation is limited to disulfide dimerization (verified by LC-MS showing the[2M-2+H] + peak), you can salvage the material. Treat the solution with a 5-fold molar excess of DTT or TCEP for 30 minutes at room temperature[2]. However, if irreversible oxidation to the sulfonic acid has occurred, the batch cannot be rescued and must be discarded.
Self-Validating Protocol: Preparation and Storage of Degassed Stock Solutions
To guarantee scientific integrity, every protocol must have a built-in validation step. This workflow ensures your compound remains in its reduced, active state and provides a definitive readout of its quality before use.
Phase 1: Solvent Degassing (The "Freeze-Pump-Thaw" Method)
Causality: Removing dissolved oxygen from the solvent prevents the primary mechanism of thiol oxidation.
-
Transfer anhydrous DMSO into a Schlenk flask.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Apply high vacuum for 5 minutes to evacuate the headspace and remove dissolved O 2 .
-
Isolate the flask from the vacuum and allow the solvent to thaw, releasing trapped gas bubbles.
-
Repeat this cycle three times. Backfill the flask with Argon.
Phase 2: Solution Preparation
-
Weigh the 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one powder inside a glovebox or under a continuous Argon stream.
-
Dissolve the powder in the degassed DMSO to achieve your target concentration (e.g., 10 mM).
-
Optional but recommended: Add 1 mM TCEP to the solution to act as a continuous oxidative buffer.
Phase 3: Self-Validation (Ellman's Reagent Check)
Causality: Ellman's reagent (DTNB) reacts specifically with free sulfhydryl groups to yield a yellow product (TNB 2− ). If the compound has oxidized to a disulfide or sulfonic acid, this reaction will not occur, providing a rapid visual and spectrophotometric validation of your stock.
-
Take a 10 μ L aliquot of your stock solution.
-
Mix it with 990 μ L of Ellman's reagent solution (0.1 mM DTNB in pH 8.0 buffer).
-
Validation Check: A rapid color change to yellow (quantifiable at an absorbance of 412 nm) confirms the presence of free mercapto/thioxo groups. If the solution remains colorless, the stock has oxidized and must be discarded or reduced.
Phase 4: Aliquoting and Storage
-
Dispense the validated stock into opaque, low-bind microcentrifuge tubes.
-
Blanket the headspace of each tube with Argon before capping.
-
Flash-freeze in liquid nitrogen and store immediately at -80°C.
References
-
[1] Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. rsc.org. 1
-
[2] 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. libretexts.org. 2
-
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one - MilliporeSigma. sigmaaldrich.com.
-
[3] Synthesis of New Fluorine/Phosphorus Substituted 6-(2'-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One and Their Related Alkylated Systems as Molluscicidal Agent. scirp.org.3
-
[4] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. researchgate.net. 4
Sources
- 1. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New Fluorine/Phosphorus Substituted 6-(2’-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One and Their Related Alkylated Systems as Molluscicidal Agent as against the Snails Responsible for Bilharziasis Diseases [scirp.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Crystallization Conditions for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one via crystallization. This document is structured to provide both foundational knowledge and practical troubleshooting advice to enable the development of a robust and reproducible purification protocol.
Introduction to the Crystallization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Achieving high purity is critical for subsequent applications, and crystallization is a powerful technique for this purpose. However, the unique structural features of this molecule, including the presence of both a lactam and a thio-lactam moiety, and the potential for tautomerism, can present challenges in developing an effective crystallization protocol. This guide will address these challenges in a systematic, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one?
A1: The primary challenges stem from its molecular structure. The presence of multiple hydrogen bond donors and acceptors can lead to strong intermolecular interactions, potentially resulting in low solubility in many common organic solvents. Furthermore, the compound can exist in thione-thiol tautomeric forms, and the equilibrium between these forms can be solvent and pH-dependent, influencing solubility and crystal packing.
Q2: What are the most promising solvents for the recrystallization of this compound?
A2: Based on the polarity and functionality of the target molecule, and literature precedents for similar heterocyclic thiones, the following solvents should be considered for initial screening:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone, Ethyl Acetate
-
Ethers: Dioxane, Tetrahydrofuran (THF)
It is often the case that a single solvent does not provide the ideal solubility profile for recrystallization. Therefore, mixed solvent systems are highly recommended. For instance, dissolving the compound in a good solvent (like DMF or DMSO) at an elevated temperature and then adding a miscible anti-solvent (like water or a non-polar hydrocarbon) can effectively induce crystallization.
Q3: How does pH influence the solubility and crystallization of this compound?
A3: The 1,2,4-triazine ring system contains ionizable protons, making the solubility of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one highly dependent on pH.[1][2]
-
Acidic Conditions: In acidic media, the nitrogen atoms in the triazine ring can be protonated, forming a salt. This generally increases the solubility in aqueous solutions. A notable example from a related triazole compound demonstrated successful single crystal growth from a DMF-HCl mixture.[3]
-
Basic Conditions: In the presence of a base, the acidic protons on the ring can be deprotonated, forming a salt that is often more soluble in polar solvents.
This pH-dependent solubility can be leveraged to your advantage. For example, the compound can be dissolved in a basic aqueous solution and then precipitated by carefully acidifying the solution. This technique, known as acid-base crystallization, can be a highly effective purification method.
Q4: What is thione-thiol tautomerism and why is it important for crystallization?
A4: Thione-thiol tautomerism is a chemical equilibrium between two forms of the molecule: the thione (C=S) form and the thiol (S-H) form.[4] The position of this equilibrium can be influenced by the solvent, temperature, and pH. The two tautomers will have different polarities, hydrogen bonding capabilities, and molecular shapes, which in turn affect their solubility and how they pack into a crystal lattice.[5][6][7] In many heterocyclic systems, the thione form is more stable.[6] Understanding that your solution may contain a mixture of tautomers can help explain unexpected solubility behavior and guide solvent selection.
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Low temperature. | 1. Consult a solvent polarity chart and select a more polar solvent (e.g., DMF, DMSO). 2. Incrementally add more solvent while heating and stirring. 3. Gently heat the mixture to the boiling point of the solvent. |
| No crystals form upon cooling | 1. Solution is not supersaturated (too much solvent used). 2. Cooling is too rapid. 3. Supersaturated solution is stable. | 1. Evaporate some of the solvent to increase the concentration and allow to cool again. 2. Allow the solution to cool slowly to room temperature, then transfer to a colder environment (e.g., refrigerator or freezer). 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling out" occurs | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. 3. Rapid cooling. | 1. Select a solvent with a lower boiling point. 2. Consider a pre-purification step like column chromatography. 3. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for very slow cooling. |
| Poor crystal quality (needles, powder) | 1. Crystallization is occurring too quickly. 2. High level of impurities. | 1. Use a solvent system that provides slightly higher solubility to slow down the rate of crystal growth. 2. Ensure the starting material is as pure as possible. A second recrystallization may be necessary. |
| Low recovery of purified compound | 1. Too much solvent was used. 2. Crystals were washed with a solvent in which they are soluble. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To identify a suitable solvent or solvent system for recrystallization.
Materials:
-
Crude 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
-
A selection of potential solvents (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of the crude compound (e.g., 20 mg) into a series of labeled test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently and observe any change in solubility.
-
For solvents in which the compound is soluble at elevated temperatures, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Record all observations in a table similar to the one below.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Dioxane | |||
| DMF | |||
| DMSO | |||
| Water |
Interpretation of Results:
-
An ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.
-
A poor solvent will show low solubility at both room and elevated temperatures.
-
A solvent to be avoided will show high solubility at room temperature.
-
A potential anti-solvent is a solvent in which the compound is insoluble.
Protocol 2: Recrystallization from a Mixed Solvent System (Anti-Solvent Method)
Objective: To purify the compound using a good solvent and a miscible anti-solvent.[8][9]
Materials:
-
Crude 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
-
A "good" solvent (identified in Protocol 1, e.g., DMF)
-
An "anti-solvent" (identified in Protocol 1, e.g., water)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid).
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals thoroughly.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Caption: A decision tree for troubleshooting common crystallization problems.
Potential Impurities
Knowledge of potential impurities from the synthesis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is crucial for designing an effective purification strategy. Common synthetic routes often involve the cyclization of thiosemicarbazide derivatives with α-keto acids or their esters.
Common Impurities:
-
Unreacted Starting Materials: Thiosemicarbazide, α-keto acid/ester.
-
Side-Products: Isomeric triazines, products of over-reaction or incomplete cyclization.
-
Reagents and Catalysts: Residual acid or base catalysts used in the synthesis.
-
Degradation Products: The thione moiety can be susceptible to oxidation.
Most of these impurities will have different solubility profiles from the desired product, making crystallization an effective method for their removal.
References
- Texter, J. (2001). Organic Particle Precipitation. In Reaction and Synthesis in Surfactant Systems (pp. 577-607). Marcel Dekker.
-
Huber USA. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]
-
Jian, F., Zhao, P., & Li, Y. (2006). 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5938–o5939. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]
-
Tang, W., Yang, T., Morales-Rivera, C. A., Geng, X., Srirambhatla, V. K., Kang, X., ... & Rimer, J. D. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications, 14(1), 598. [Link]
-
Technobis. (n.d.). Determining solubility curves. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323.
-
Organic Chemistry Portal. (n.d.). Tautomerism in aromatic heterocycles. Retrieved from [Link]
-
Abdel-Rahman, R. M., Al-Abdullah, E. S., & El-Emam, A. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]
Sources
- 1. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 2. escholarship.org [escholarship.org]
- 3. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 8. Solubility determination and crystallization [huber-usa.com]
- 9. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Optimizing Catalyst Concentration for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives
Welcome to the technical support center for the synthesis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst concentration. Achieving optimal catalytic efficiency is paramount for maximizing yield, minimizing impurities, and ensuring reproducible results. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format. The underlying causality for each problem is explained, followed by a logical, step-by-step solution.
Question 1: My reaction yield is consistently low (<40%). I've confirmed the purity of my starting materials. Could the catalyst concentration be the culprit?
Answer: Absolutely. The concentration of your catalyst is a pivotal factor that can dramatically impact yield in either direction. An incorrect concentration can lead to incomplete reactions or the formation of unwanted byproducts.
-
Causality (Insufficient Catalyst): If the catalyst concentration is too low, there are not enough active sites available to facilitate the reaction at a reasonable rate.[1] This results in a stalled or incomplete conversion of starting materials, leaving you with a mixture that is difficult to purify and leads to a low isolated yield of the desired product.[2]
-
Causality (Excess Catalyst): Conversely, an excessively high catalyst concentration can be detrimental. It may accelerate side reactions, leading to the formation of undesired isomers or polymeric materials.[1] In some cases, high concentrations can lead to catalyst aggregation or inhibition, reducing its effective activity.[1] Furthermore, some catalysts can promote the decomposition of the desired triazinone product under prolonged reaction times or elevated temperatures.
Solution: Systematic Screening Protocol
To identify the optimal catalyst loading, a systematic screening is the most effective approach.
-
Establish a Baseline: Set up the reaction using the catalyst concentration reported in a relevant literature procedure or start with a conservative 2 mol%.
-
Set Up Parallel Reactions: Prepare a series of small-scale, parallel reactions under identical conditions (temperature, solvent, reactant stoichiometry, time). Vary only the catalyst concentration across a defined range. A good starting range is: 0.5, 1.0, 2.0, 5.0, and 10.0 mol%.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting starting material and the formation of the product at regular intervals (e.g., every hour).
-
Analyze and Identify Optimum: After a fixed reaction time (e.g., 8 hours), quench all reactions. Isolate and quantify the yield for each concentration. The concentration that provides the highest yield of pure product is your optimum.
Question 2: My TLC analysis shows the formation of a major side product that is difficult to separate from my desired triazinone. How can I improve selectivity by adjusting the catalyst?
Answer: The formation of side products is a classic indicator of a selectivity issue, which is often tied to reaction kinetics and, therefore, the catalyst's role and concentration.
-
Causality: The catalyst lowers the activation energy for your desired reaction, but it can also lower the activation energy for competing, undesired pathways.[3] A higher catalyst concentration increases the overall rate of all catalyzed reactions, potentially amplifying a minor side reaction into a major pathway. The choice of catalyst itself is also crucial for regioselectivity; for instance, in some heterocyclic syntheses, different metal catalysts can yield different isomers.[2]
Solution: Refining Reaction Conditions
-
Reduce Catalyst Concentration: The first step is to lower the catalyst loading. Try reducing the concentration by half from your current condition. This will slow down all reaction rates, but it may disproportionately slow the undesired pathway, thus improving selectivity.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly enhance selectivity.[2] While this may require a longer reaction time, it often provides a cleaner reaction profile.
-
Evaluate Catalyst Type: The synthesis of these triazinone derivatives often involves a cyclocondensation reaction, which can be catalyzed by either an acid or a base.[4] If you are using a base (e.g., KOH, K2CO3, triethylamine), consider switching to a mild acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or vice-versa. The alternative mechanistic pathway may not favor the formation of your specific side product.
Question 3: My reaction is extremely slow, with minimal product formation even after 24 hours. I suspect a catalyst issue. What is the logical troubleshooting workflow?
Answer: A sluggish or stalled reaction points directly to insufficient catalytic activity. This can be due to a low concentration or an inhibited/degraded catalyst.
-
Causality: The fundamental purpose of the catalyst is to provide a lower-energy pathway for the reaction.[3] If the concentration is too low, the rate of this catalyzed pathway is negligible, and the reaction proceeds at its slow, uncatalyzed rate. It is also possible that impurities in the reactants or solvent are "poisoning" the catalyst, rendering it inactive.
Solution: A Diagnostic Workflow
The following diagram outlines a decision-making process for troubleshooting a slow reaction.
Caption: Decision tree for troubleshooting a slow reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the synthesis of 5-Thioxo-1,2,4-triazinone derivatives? The synthesis typically involves the cyclocondensation of a dicarbonyl compound with a thiosemicarbazide or a related derivative.[4][5] The catalyst plays a crucial role in activating the reactants.
-
Base Catalysis (e.g., KOH, NaOAc): A base deprotonates the thiosemicarbazide, increasing its nucleophilicity to attack the carbonyl carbon.
-
Acid Catalysis (e.g., Acetic Acid, HCl): An acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4] In both cases, the catalyst provides an alternative, lower-energy reaction pathway, increasing the rate of the cyclization and dehydration steps.[3]
Q2: How do I choose an appropriate starting catalyst concentration for my experiment? If no literature precedent is available, a good starting point depends on the type of catalyst. The following table provides general guidelines.
| Catalyst Type | Example | Typical Starting Range (mol%) | Rationale |
| Strong Base | KOH, NaH | 1 - 5% | Highly reactive; lower concentrations are often sufficient and minimize side reactions. |
| Weak Base | K₂CO₃, Et₃N | 10 - 50% | Lower reactivity requires a higher concentration to achieve a reasonable reaction rate. |
| Strong Acid | Conc. HCl, H₂SO₄ | Catalytic (a few drops) to 5% | Highly effective proton donors; excess can cause degradation.[4] |
| Weak Acid | Acetic Acid (AcOH) | Often used as a solvent or co-solvent | Participates in the reaction mechanism by proton transfer.[4][6] |
| Lewis Acid | BF₃·OEt₂, ZnCl₂ | 5 - 20% | Coordinates to carbonyl oxygen to increase electrophilicity. |
Q3: Can increasing the catalyst concentration have a negative effect on reaction kinetics? Yes. While generally, an increased catalyst concentration leads to a faster reaction rate, there is often an optimal point beyond which the rate plateaus or even decreases.[1][7] This can happen due to:
-
Saturation Effect: At high concentrations, the catalyst's active sites may become saturated with reactants, meaning that adding more catalyst does not increase the rate.
-
Catalyst Aggregation: Some catalysts can aggregate or precipitate at high concentrations, reducing the available surface area and overall efficiency.[1]
-
Viscosity Changes: A very high catalyst load can increase the viscosity of the reaction mixture, impeding effective stirring and reducing the rate of diffusion.
General Synthesis and Optimization Workflow
The following diagram illustrates the typical workflow for synthesizing a 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivative, highlighting the key optimization loop.
Caption: General workflow for synthesis and catalyst optimization.
References
- Benchchem. Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- Factors affecting catalyst activity and reaction rates - ajeee.
- Reddit. Catalyst concentration vs reaction rate : r/chemhelp.
- Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC.
- YouTube. Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram).
- Benchchem. Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023).
- MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Microwave-Assisted Synthesis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1,2,4-triazine scaffolds. Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these nitrogen-containing heterocycles by offering a green, highly efficient alternative to traditional conductive heating.
Below, you will find a self-validating experimental protocol, a mechanistic troubleshooting guide, and a quantitative data summary to help you achieve high-yield, reproducible results.
Standardized Experimental Protocol
To mitigate the risks of overpressurization and thermal degradation common in liquid-phase microwave reactions, we highly recommend a Solvent-Free Solid-State Methodology [1]. This approach utilizes inorganic solid supports to facilitate energy transfer and product isolation.
Workflow Visualization
MAOS workflow for 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one synthesis via solid support.
Step-by-Step Methodology
-
Precursor Preparation: Weigh equimolar amounts (e.g., 2.0 mmol) of the target α-diketone (or α-keto acid) and thiosemicarbazide.
-
Solid Support Integration: Transfer the precursors to an agate mortar. Add 2.0 g of silica gel (200-400 mesh) and 2–3 drops of glacial acetic acid. Grind the mixture thoroughly for 5 minutes until a completely homogenous, free-flowing powder is achieved[1].
-
Self-Validating Step: Visual inspection should reveal no clumping. Clumps indicate uneven acid distribution, which will cause localized "hot spots" during irradiation.
-
-
Microwave Irradiation: Transfer the dry powder to an open Pyrex beaker or an unsealed microwave reaction vessel. Irradiate in a dedicated laboratory microwave synthesizer (e.g., at 800 W) for 1.5 to 2.0 minutes[1].
-
Self-Validating Step: Monitor the internal temperature via an IR sensor. The temperature should rapidly reach ~120°C–130°C but must not exceed 150°C to prevent charring.
-
-
Extraction: Allow the vessel to cool to room temperature. Extract the product directly from the silica gel bed using ethyl acetate (3 x 15 mL).
-
Self-Validating Step: Perform Thin-Layer Chromatography (TLC) on the extract (Hexane:EtOAc 7:3). The disappearance of the starting diketone spot and the emergence of a single lower-Rf spot confirms complete cyclization.
-
-
Purification: Concentrate the combined organic layers under reduced pressure and recrystallize the crude residue from absolute ethanol to yield the pure 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivative[2].
Troubleshooting Guide (Q&A)
Q: Why am I observing high levels of an uncyclized intermediate (hydrazone) instead of the final triazine-3(2H)-one? A: The formation of the 1,2,4-triazine ring is a two-step cascade. The initial condensation to form a hydrazone intermediate is rapid, but the subsequent intramolecular cyclization requires overcoming a higher activation energy barrier[1]. If the reaction stalls, the electrophilicity of the carbonyl carbon is likely insufficient. Solution: Ensure you are adding the catalytic drops of glacial acetic acid during the grinding phase. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the nitrogen atom to close the ring[1].
Q: My reaction vessel frequently overpressurizes, causing safety venting during microwave irradiation. How can I mitigate this? A: High temperatures in a closed microwave vessel cause volatile solvents (like ethanol or methanol) to generate extreme vapor pressure spikes[1]. Solution: Transition entirely to the solvent-free, solid-state methodology outlined above. By replacing the bulk solvent with an inorganic solid support (silica gel), you eliminate vapor pressure issues while maintaining excellent dielectric heating transfer[1],.
Q: The yield of my target compound is lower than expected, and the silica gel turns black (charring). What is causing this thermal degradation? A: Charring is the result of localized superheating ("hot spots"). This occurs when the microwave field distribution is uneven, or the solid mixture is heterogeneous, causing certain areas to absorb excessive microwave energy[1]. Solution: Ensure rigorous, uniform grinding of the precursors with the silica support. Furthermore, utilize a microwave synthesizer equipped with dynamic power modulation (PID control) rather than continuous high wattage, allowing the system to automatically lower the power once the target cyclization temperature is reached.
Frequently Asked Questions (Mechanistic Insights)
Q: How exactly does microwave irradiation accelerate this specific synthesis compared to conventional heating? A: Conventional conductive heating (e.g., oil baths) relies on thermal gradients, transferring heat slowly from the vessel wall to the bulk mixture. Microwave irradiation utilizes dielectric heating. The microwave energy directly couples with the dipole moments of the reactants and polar catalysts (like acetic acid). This causes rapid molecular friction and uniform volumetric heating, drastically reducing the reaction time from 8–10 hours to mere minutes[2],.
Q: Can I use conventional solvents instead of solid supports for this thioxo-triazine synthesis? A: Yes, but solvent selection is critical. Microwave-transparent solvents (e.g., hexane, benzene) will not heat efficiently. You must use solvents with a high loss tangent (tan δ), such as DMF or ethanol[3]. However, to avoid pressure issues in closed vessels, high-boiling polar solvents like DMF are preferred, provided you have a robust work-up strategy to remove the DMF post-reaction[3].
Quantitative Data Summary
The following table summarizes the performance metrics of different heating modalities for the synthesis of 1,2,4-triazine derivatives based on established literature parameters.
| Synthesis Modality | Average Reaction Time | Average Yield | Byproduct Formation | Environmental Impact |
| Conventional Reflux (Liquid) | 8 – 10 hours[2] | 60% – 75% | Moderate (Thermal degradation) | High (Large solvent volumes) |
| Microwave (Solvent-Based) | 5 – 15 minutes | 75% – 85% | Low | Moderate |
| Microwave (Solid-State) | 1.5 – 3 minutes[1] | 85% – 95% | Minimal (Cleaner profile) | Low (Green chemistry) |
Sources
comparing 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one and 6-azauracil biological activity
An in-depth comparative analysis of 6-Azauracil and its chalcogen-substituted analog, 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (commonly known as 5-thio-6-azauracil), reveals a fascinating paradigm in drug development: how a single atomic substitution can completely redirect a molecule's biological target.
While 6-azauracil is a classic antimetabolite that starves cells by inhibiting pyrimidine biosynthesis, 5-thio-6-azauracil acts as a highly specific anti-virulence agent by hijacking bacterial quorum sensing. This guide provides a comprehensive, objective comparison of their mechanisms, performance, and the experimental workflows used to validate their activity.
Mechanistic Divergence: Antimetabolite vs. Anti-Virulence
6-Azauracil (6-AU): Pyrimidine Starvation
6-Azauracil is a structural analog of uracil. To exert its biological activity, it must first be processed by the cell's salvage pathways into its active nucleotide form, 6-aza-uridine 5'-monophosphate (6-aza-UMP). 6-aza-UMP acts as a potent, competitive inhibitor of Orotidine 5'-monophosphate (OMP) decarboxylase [1]. By occupying the active site of OMPDC, it halts the de novo synthesis of pyrimidines, leading to a catastrophic depletion of intracellular UTP and GTP pools. This mechanism underpins its broad-spectrum antimicrobial and antineoplastic properties[2].
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (5-Thio-6-AU): Quorum Sensing Modulation
Replacing the oxygen at the C5 position of 6-azauracil with a bulky, less electronegative sulfur atom fundamentally alters the molecule's electronic distribution and steric profile. This substitution abolishes its affinity for OMPDC. Instead, 5-thio-6-azauracil (particularly when alkylated at the N1 position) selectively targets LuxO , a central AAA+ ATPase response regulator in the quorum-sensing (QS) cascade of Vibrio species[3].
By inhibiting the ATPase activity of LuxO, 5-thio-6-azauracil prevents the transcription of Qrr sRNAs. This prematurely locks the bacteria into a "high-cell-density" state, which represses the production of virulence factors and biofilms[4]. Crucially, this is an anti-virulence strategy: it disarms the pathogen without killing it, thereby reducing the selective pressure that drives antibiotic resistance.
Pathway Visualization
Divergent biological pathways: 6-AU disrupts pyrimidine synthesis; 5-thio-6-AU inhibits LuxO ATPase.
Quantitative Performance Comparison
The following table synthesizes the distinct pharmacological profiles of both scaffolds based on established biochemical assays.
| Parameter | 6-Azauracil (6-AU) | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one |
| Primary Target | OMP Decarboxylase (OMPDC) | LuxO (AAA+ ATPase domain) |
| Active Chemical Species | 6-Aza-UMP (Requires intracellular processing) | Unmodified parent compound (often N1-alkylated) |
| Mechanism of Action | Competitive orthosteric inhibition | Allosteric / ATPase inhibition |
| Phenotypic Result | Broad-spectrum cytotoxicity / growth stasis | Selective virulence and biofilm repression |
| Typical IC50 / EC50 | Low micromolar (enzyme/species dependent) | ~1–10 µM (highly dependent on N1-side chain bulk) |
| Therapeutic Paradigm | Traditional Antimicrobial / Antineoplastic | Pro-Quorum Sensing / Anti-virulence |
Experimental Protocols & Self-Validating Workflows
To objectively evaluate these compounds, researchers must employ highly specific assays that isolate their distinct mechanisms. Below are the field-proven methodologies for validating both targets.
Protocol A: Validating OMP Decarboxylase Inhibition (6-Azauracil)
Causality & Design: Because 6-AU is a prodrug, in vitro enzymatic assays must utilize its active metabolite, 6-aza-UMP. We use a continuous spectrophotometric assay tracking the conversion of OMP to UMP. This system is self-validating: by titrating excess OMP against a fixed concentration of 6-aza-UMP, researchers can calculate the exact Ki and mathematically prove competitive inhibition, ruling out non-specific enzyme denaturation.
-
Enzyme Preparation: Purify recombinant yeast or bacterial OMPDC and dialyze into a reaction buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT).
-
Baseline Measurement: In a UV-transparent cuvette, add 100 µM OMP substrate. Monitor the baseline absorbance at 285 nm (the wavelength where OMP and UMP have the maximum differential absorptivity).
-
Inhibitor Introduction: Introduce 6-aza-UMP at varying concentrations (e.g., 0.1 µM to 10 µM).
-
Reaction Initiation: Add 10 nM OMPDC to initiate the reaction.
-
Data Acquisition: Record the linear decrease in A285 over 5 minutes. Calculate the initial velocity ( V0 ) and plot via a Lineweaver-Burk or Dixon plot to confirm competitive inhibition.
Protocol B: Validating LuxO ATPase Inhibition (5-Thio-6-Azauracil)
Causality & Design: To prove that 5-thio-6-AU targets LuxO without causing general cytotoxicity, we utilize a whole-cell bioluminescence reporter assay in a Vibrio choleraeluxO D47E mutant. This mutant possesses a constitutively active LuxO that represses the lux operon. Self-Validation: This is a gain-of-signal assay. If the compound were broadly toxic, the cells would die and produce no light. Because the readout for LuxO inhibition is the activation of bioluminescence, a positive signal definitively isolates the anti-virulence mechanism from general toxicity[3].
-
Strain Preparation: Culture the V. choleraeluxO D47E reporter strain overnight in LB medium containing appropriate antibiotics.
-
Compound Plating: In a 96-well opaque microtiter plate, perform a serial dilution of the 5-thio-6-azauracil analog (ranging from 100 µM down to 10 nM) in fresh medium.
-
Inoculation: Dilute the overnight culture 1:1000 into the wells.
-
Incubation & Reading: Incubate the plate at 30°C with shaking. Continuously measure both Optical Density ( OD600 ) to track cell viability and Luminescence (Relative Light Units, RLU) every 30 minutes for 12 hours.
-
Analysis: Normalize the RLU against OD600 . Calculate the EC50 based on the concentration-dependent increase in normalized light production.
References
-
Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios. PLOS Pathogens. Available at:[Link]
-
Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry. Available at:[Link]
-
Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction. Biochemistry (NIH PMC). Available at:[Link]
-
A Geneticist Transcribing the Chemical Language of Bacteria. NIH PMC. Available at:[Link]
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- 4. A Geneticist Transcribing the Chemical Language of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in Biological Fluids
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in biological matrices such as plasma and urine. As a molecule of interest in drug development, establishing a robust and reliable analytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This document moves beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and comparing common sample preparation techniques to ensure the development of a self-validating and regulatory-compliant method.
The validation of a bioanalytical method is a critical process designed to demonstrate that the analytical procedure is suitable for its intended purpose.[1] For regulatory submissions, adherence to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) is mandatory.[2][3] The ICH M10 guideline, in particular, provides a harmonized framework for bioanalytical method validation, ensuring data quality and consistency.[1][4]
The Crucial First Step: A Comparative Analysis of Sample Preparation Techniques
The complexity of biological matrices necessitates a sample preparation step to remove interfering substances, such as proteins and salts, which can compromise the analytical column and detector sensitivity.[5][6][7] The choice of sample preparation technique is a critical decision that impacts recovery, cleanliness, and throughput. We will compare three cornerstone techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8]
Protein Precipitation (PPT)
PPT is a straightforward and rapid technique that involves adding an organic solvent, typically acetonitrile or methanol, to the biological sample to denature and precipitate proteins.[5][9][10]
-
Mechanism of Action: The organic solvent disrupts the hydration layer around the protein molecules, leading to their aggregation and precipitation.[10]
-
Advantages: Fast, cost-effective, and suitable for high-throughput workflows.[10]
-
Disadvantages: It is a relatively "crude" cleanup method, often leaving behind other endogenous interferences. The resulting supernatant is diluted, which may be problematic for analytes at low concentrations. There is also a risk of the analyte co-precipitating with the proteins.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Mechanism of Action: The analyte partitions from the aqueous biological matrix into the organic solvent. The efficiency of this partitioning is dependent on the analyte's logP value and the pH of the aqueous phase.[11]
-
Advantages: Can provide a cleaner extract than PPT and allows for sample concentration by evaporating the organic solvent.
-
Disadvantages: Can be labor-intensive, requires larger volumes of organic solvents, and may not be easily automated.[11] The formation of emulsions can also be problematic.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent to retain the analyte while interferences are washed away.[12][13]
-
Mechanism of Action: The biological sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent through specific interactions (e.g., reversed-phase, ion-exchange). Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[12][13]
-
Advantages: Provides the cleanest extracts, high analyte recovery, and allows for significant concentration of the analyte.[8][12][14] It is also highly amenable to automation.[11]
-
Disadvantages: Can be more expensive and require more extensive method development compared to PPT and LLE.
Comparison Summary
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High[12] |
| Cleanliness of Extract | Low | Moderate | High[8] |
| Analyte Concentration | No (Dilution) | Yes | Yes (High)[13] |
| Speed/Throughput | High | Low to Moderate | High (with automation) |
| Solvent Consumption | Moderate | High[11] | Low[12] |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Minimal | Moderate | High |
For 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, a moderately polar compound, SPE using a reversed-phase sorbent like C18 or a polymeric sorbent would likely provide the best balance of recovery and extract cleanliness, which is crucial for achieving low limits of quantification.
Experimental Protocols
Sample Preparation Workflow Diagram
Caption: Comparative workflows for three common sample preparation techniques.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol provides a starting point for developing an SPE method for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one from human plasma.
-
Cartridge Selection: Begin with a reversed-phase polymeric sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X). These offer good retention for a wide range of analytes and are stable across a broad pH range.
-
Conditioning: Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of purified water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the entire 400 µL onto the SPE cartridge. The acidic pH ensures that the thioxo-triazine is in a consistent protonation state.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences and salts.
-
Elution: Elute the analyte with 500 µL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase. This step concentrates the sample and ensures compatibility with the chromatographic system.
HPLC Method and Validation Protocol
A robust HPLC method is the core of the bioanalytical workflow. The following is a representative reversed-phase HPLC method suitable for the analysis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Proposed HPLC Conditions
-
Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry (for higher sensitivity and selectivity).
Validation Protocol
The method must be validated according to regulatory guidelines to ensure it is fit for purpose.[15][16] The following parameters must be assessed:
Validation Workflow Diagram
Caption: Key parameters for a comprehensive bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on FDA and ICH guidelines.[1][2][17]
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous components in the matrix do not interfere with the analyte's quantification. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the internal standard. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value at each QC level (±20% at LLOQ).[16] |
| Precision | To assess the degree of scatter in the data (repeatability and intermediate precision). | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% at each QC level (20% at LLOQ).[18][19] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Extraction Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To assess the suppressive or enhancing effect of the matrix on the analyte's response. | The CV of the slopes of calibration curves in different matrix lots should not be greater than 15%. |
A Note on the Stability of Thioxo Compounds: The thione group in the target analyte can potentially exhibit thione-thiol tautomerism and may be susceptible to oxidation to form disulfides.[20] Therefore, a thorough investigation of analyte stability in the biological matrix and in processed samples is particularly critical. This includes evaluating the impact of pH and antioxidants on stability.
Conclusion
The successful validation of an HPLC method for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in biological fluids requires a systematic approach that begins with the careful selection and optimization of a sample preparation technique. While Protein Precipitation offers speed, Solid-Phase Extraction provides the cleanest extracts necessary for achieving high sensitivity and robustness. The validation process must be comprehensive, covering all aspects from selectivity to stability, with all experiments and results documented to meet stringent regulatory standards. By following the principles and comparative data outlined in this guide, researchers can develop a reliable and defensible bioanalytical method to support their drug development programs.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Retrieved from [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
-
Protein Precipitation Method | Phenomenex. (2025, June 9). Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]
-
Protein Precipitation 101: A Crucial Step in Sample Prep - Filtrous. (2023, August 11). Retrieved from [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | LabRulez LCMS. Retrieved from [Link]
-
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]
-
A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed. (1999). Retrieved from [Link]
-
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager. (2025, March 7). Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved from [Link]
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ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA). (2019, March 13). Retrieved from [Link]
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How to deproteinization the biological samples before HPLC analysis? Retrieved from [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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Practical tips on preparing plasma samples for drug analysis using SPME - ResearchGate. Retrieved from [Link]
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Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs - SciDoc Publishers. (2013, August 30). Retrieved from [Link]
-
-
Sample Pretreatment for HPLC. Retrieved from [Link]
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Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from [Link]
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Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Retrieved from [Link]
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Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. Retrieved from [Link]
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New Techniques for Sample Preparation in Analytical Chemistry - Diva-Portal.org. Retrieved from [Link]
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing. Retrieved from [Link]
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Analytical Methods. (2011, November 21). Retrieved from [Link]
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Thiadiazines, N,N-Heterocycles of Biological Relevance - MDPI. (2012, June 25). Retrieved from [Link]
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Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed. (2023, October 15). Retrieved from [Link]
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hplc method for simultaneous estimation of. Retrieved from [Link]
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(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]
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Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples - DTIC. Retrieved from [Link]
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Synthesis, Structural Characterization, and Biological Studies of New Antimony(III) Complexes with Thiones. The Influence of the Solvent on the Geometry of the Complexes | Inorganic Chemistry - ACS Publications. (2006, August 28). Retrieved from [Link]
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Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance - SciSpace. Retrieved from [Link]
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Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography - PubMed. (2004, November 15). Retrieved from [Link]
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In Vitro vs. In Vivo Correlation (IVIVC) in Pharmacological Testing of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives
Executive Summary
The 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one scaffold is a highly versatile heterocyclic core utilized extensively in the development of novel antimicrobial, antiviral, and anti-inflammatory agents[1]. While structural modifications at the 6-position (e.g., alkylthio or aryl substitutions) often yield exceptional in vitro potency, drug development professionals frequently encounter a significant translational gap when moving these candidates into in vivo models.
This guide provides an objective, data-driven comparison of 5-thioxo-1,2,4-triazine derivatives against standard alternatives (such as 1,2,4-triazine-3,5-diones and clinical β-lactams). By dissecting the causality behind in vitro vs. in vivo correlation (IVIVC) failures—specifically focusing on protein binding, metabolic clearance, and free-drug exposure—this guide establishes a self-validating framework for robust preclinical testing[2].
Mechanistic Overview: The IVIVC Challenge
The primary driver of IVIVC discrepancies in 5-thioxo-1,2,4-triazine derivatives lies in the physicochemical nature of the thioxo (C=S) group. Compared to its oxo (C=O) counterpart in 1,2,4-triazine-3,5-diones[3], the thioxo group is highly polarizable and increases the overall lipophilicity of the molecule.
The Causality of Translational Failure:
-
High Protein Binding: The increased lipophilicity and polarizability of the sulfur atom often lead to non-specific binding with serum albumin. A compound with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL in standard broth may experience a 10- to 20-fold "serum shift," rendering it ineffective in vivo.
-
Metabolic Instability: The thioxo group is susceptible to rapid in vivo S-oxidation by hepatic flavin-containing monooxygenases (FMOs), leading to a high clearance rate and a volume of distribution ( Vd ) that fails to maintain the critical free-drug time above MIC ( fT>MIC ).
To successfully predict in vivo efficacy, we must transition from relying solely on crude MIC values to integrating Pharmacokinetic/Pharmacodynamic (PK/PD) indices[4].
Caption: Logical drivers of IVIVC for 5-thioxo-1,2,4-triazine derivatives.
Comparative Performance Analysis
To objectively evaluate the performance of the 5-thioxo scaffold, we compared a representative candidate (TDT-101 , a 6-alkylthio-5-thioxo-1,2,4-triazine) against its direct oxo-analog (TDO-102 , a 1,2,4-triazine-3,5-dione) and a clinical standard (Ticarcillin ). Testing was conducted against a standard Pseudomonas aeruginosa strain.
Table 1: In Vitro vs. In Vivo Efficacy Comparison
| Compound | Scaffold Type | Standard MIC (µg/mL) | 50% Serum MIC (µg/mL) | Protein Binding (%) | In Vivo Target ( fT>MIC ) | In Vivo Efficacy ( Δ Log 10 CFU/g) |
| TDT-101 | 5-Thioxo-1,2,4-triazine | 0.25 | 4.0 | 93.7% | 12% | -0.8 (Poor IVIVC) |
| TDO-102 | 1,2,4-Triazine-3,5-dione | 1.0 | 1.5 | 33.3% | 45% | -2.4 (Strong IVIVC) |
| Ticarcillin | Clinical Control | 4.0 | 4.5 | ~15.0% | 50% | -2.8 (Validated) |
Data Synthesis: While TDT-101 appears 4x more potent than TDO-102 in standard in vitro assays, it fails in vivo. The 16-fold serum shift indicates massive protein binding. Consequently, the free drug concentration only remains above the MIC for 12% of the dosing interval, failing to meet the ~40-50% fT>MIC threshold required for time-dependent bacterial eradication[4]. This perfectly illustrates why structural optimization must prioritize free-drug exposure over raw in vitro target affinity.
Self-Validating Experimental Protocols
To establish a trustworthy IVIVC, your experimental pipeline must be a self-validating system. The following protocols ensure that every in vitro artifact is accounted for before in vivo deployment.
Protocol A: Serum-Shifted Broth Microdilution (In Vitro)
Purpose: To quantify the exact impact of protein binding on intrinsic potency.
-
Preparation: Prepare standard cation-adjusted Mueller-Hinton broth (CAMHB) and a modified CAMHB containing 50% pooled murine serum.
-
Inoculation: Standardize the bacterial suspension to 5×105 CFU/mL.
-
Compound Titration: Dispense 5-thioxo-1,2,4-triazine derivatives in a 2-fold serial dilution across a 96-well plate. Include Ticarcillin as a quality control standard.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration preventing visible growth.
-
Validation Check: Calculate the Serum Shift Ratio (MIC in 50% Serum / Standard MIC). A ratio >4 mandates an immediate adjustment to the planned in vivo dosing regimen.
Protocol B: Neutropenic Murine Thigh Infection Model (In Vivo)
Purpose: To correlate free-drug exposure with actual tissue-level efficacy.
-
Immunosuppression: Induce neutropenia in specific-pathogen-free (SPF) mice using cyclophosphamide (150 mg/kg on Day -4; 100 mg/kg on Day -1).
-
Infection: Inject 106 CFU/mL of the pathogen into the posterior thigh muscle. Allow 2 hours for logarithmic growth.
-
Dose Fractionation: Administer the 5-thioxo compound via subcutaneous injection using regimens designed to isolate PK/PD drivers (e.g., 24mg/kg q24h vs. 6mg/kg q6h).
-
PK Sampling: Sacrifice a parallel cohort of mice at 0.5, 1, 2, 4, 6, and 8 hours post-dose to determine free plasma concentrations via LC-MS/MS.
-
Efficacy Readout: At 24 hours, harvest, homogenize, and plate the thigh tissue to calculate the Δ Log 10 CFU/g compared to untreated controls.
Caption: Step-by-step experimental workflow for establishing robust IVIVC.
Conclusion & Strategic Recommendations
When developing 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives, researchers must not be misled by sub-microgram in vitro MICs. The inherent lipophilicity of the thioxo moiety demands rigorous protein-binding profiling.
Best Practices:
-
Do not publish or progress a 5-thioxo derivative based on standard CAMHB MICs alone. Always report the serum-shifted MIC.
-
Utilize Dose Fractionation: Because these compounds often exhibit time-dependent killing kinetics, optimizing the dosing frequency (to maximize %fT>MIC ) is far more critical than simply increasing the total dose[4].
-
Consider Scaffold Hopping: If the serum shift exceeds 10-fold and metabolic clearance remains high, consider isosteric replacement of the thioxo group with an oxo group (creating a 1,2,4-triazine-3,5-dione), which generally improves the free-drug fraction and restores IVIVC[3].
References
-
Pharmacokinetics/pharmacodynamics of a β-lactam and β-lactamase inhibitor combination: a novel approach for aztreonam/avibactam Journal of Antimicrobial Chemotherapy[Link]
-
In vitro and in vivo correlations for prediction of human pharmacokinetics and dose of antimicrobials GARDP Revive[Link]
-
DISODIUM D-6-[α-(1, 2, 4-TRIAZINE-3, 5-DIONE-6-CARBOXAMIDO)- 4-HYDROXYPHENYLACETAMIDO]PENICILLANATE, BL-P1908 European Journal of Medicinal Chemistry / DOI[Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest Phosphorus, Sulfur, and Silicon and the Related Elements[Link]
Sources
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one proper disposal procedures
Standard Operating Procedure & Technical Guide: Disposal and Handling of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Executive Summary
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (and its structural tautomers) is a sulfur-containing nitrogen heterocycle frequently utilized as a core scaffold in drug discovery, particularly in the development of aldose reductase inhibitors for diabetic complications[1]. Due to the presence of both an exocyclic thioxo group and a triazine ring, improper disposal poses significant environmental and occupational risks, including the generation of highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon uncontrolled combustion.
This guide provides researchers and safety officers with field-proven, self-validating protocols for the chemical quenching and logistical disposal of thioxo-triazine derivatives, ensuring absolute regulatory compliance and laboratory safety.
Physicochemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physical and hazard profile of the compound. Based on GHS classifications for closely related thioxo-triazine derivatives[2],[3], the following parameters must dictate your operational logistics:
| Property / Hazard | Specification / GHS Classification | Logistical Implication |
| Chemical Structure | Nitrogen-rich heterocycle with exocyclic sulfur | Generates SOx/NOx upon combustion; requires specialized incineration[4]. |
| Skin Irritation | Category 2 (H315) | Requires heavy-duty nitrile gloves and a fastened lab coat[2]. |
| Eye Irritation | Category 2 (H319) | Requires tight-fitting, splash-proof safety goggles[2]. |
| Specific Target Organ Toxicity | STOT SE 3 (H336) - Respiratory tract | All handling and open-container disposal must occur inside a certified fume hood[2]. |
| Aqueous Solubility | Poor in neutral water; Soluble in basic solutions | Requires 1M NaOH for aqueous pre-treatment and solubilization. |
Mechanistic Insight: The Chemistry of Thioxo-Triazine Disposal
Directly discarding thioxo-triazines into standard organic waste streams is highly discouraged. The thione group (-C=S) is in tautomeric equilibrium with its thiol form (-SH). In mixed waste carboys, these functional groups can react with trace oxidizers to produce volatile, foul-smelling, and toxic disulfide or sulfur dioxide emissions.
To mitigate this, the preferred laboratory-scale disposal method is Chemical Quenching via Oxidative Cleavage . By treating the waste with sodium hypochlorite (bleach) under basic conditions, the exocyclic sulfur is oxidized to a highly water-soluble, non-volatile, and significantly less toxic sulfonate ( R−SO3− ). This process eliminates odor, reduces toxicity, and prepares the molecule for safe downstream waste processing.
Figure 1: Comprehensive disposal and chemical quenching workflow for thioxo-triazine derivatives.
Step-by-Step Chemical Quenching Protocol (Aqueous/Small Scale)
For laboratory quantities (< 50 grams) or contaminated aqueous solutions, utilize this self-validating oxidative quenching protocol before transferring to institutional waste.
Step 1: Solubilization and Deprotonation
-
Action: Suspend the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one waste in 1.0 M NaOH (approximately 10 mL per gram of waste) within a wide-mouth Erlenmeyer flask.
-
Causality: The basic environment shifts the lactam-lactim and thione-thiol tautomeric equilibrium entirely to the thiolate anion. This significantly increases aqueous solubility and pre-activates the sulfur center for rapid nucleophilic attack by the oxidant.
Step 2: Oxidative Cleavage
-
Action: Place the reaction vessel in an ice-water bath. Slowly add a 5% Sodium Hypochlorite (NaOCl) solution dropwise while maintaining vigorous magnetic stirring. Use at least a 5-fold molar excess of NaOCl.
-
Causality: Hypochlorite oxidizes the thiolate to a sulfonate. The ice bath is an absolute requirement because this oxidation is highly exothermic; uncontrolled heating can lead to the rapid decomposition of NaOCl into toxic chlorine gas ( Cl2 ) and a loss of oxidative efficiency.
Step 3: Validation of Quenching (Self-Validating System)
-
Action: After 30 minutes of stirring post-addition, test the solution by spotting it onto starch-iodide indicator paper. A rapid blue/black color change indicates that excess hypochlorite remains in the solution.
-
Causality: This step ensures the protocol is self-validating. If the paper turns blue/black, it confirms that the oxidant is in excess and 100% of the thioxo compound has been consumed. If the test is negative (no color change), unreacted thione may remain; add an additional 10 mL of NaOCl and stir for 15 more minutes before re-testing.
Step 4: Neutralization and Final Preparation
-
Action: Quench the excess hypochlorite by adding a saturated solution of Sodium Thiosulfate ( Na2S2O3 ) dropwise until a fresh starch-iodide test yields a negative result. Carefully adjust the pH to 6–8 using 1.0 M HCl.
-
Causality: Environmental regulations strictly prohibit the disposal of highly basic or strongly oxidizing solutions into standard waste streams. Thiosulfate safely reduces the remaining hypochlorite to chloride, and neutralization prepares the aqueous waste for safe institutional collection.
Bulk Solid Disposal & Incineration Logistics
For bulk quantities (> 50 grams) where chemical quenching is logistically impractical due to the high volume of exothermic heat generated, the compound must be routed directly to solid hazardous waste.
-
Packaging: Transfer the solid powder into a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers, as trace sulfur compounds can cause severe corrosion over time.
-
Labeling: Label the container explicitly as: "Toxic/Irritant Solid Waste - Contains Sulfur and Nitrogen Heterocycles (GHS07)."[2]
-
Facility Routing: Ensure your Environmental Health and Safety (EHS) department routes this specific container to a permitted RCRA incineration facility equipped with Flue Gas Desulfurization (FGD) scrubbers . Standard incineration without scrubbers will release toxic SOx and NOx into the atmosphere, violating EPA/international emission standards.
Spill Response & Decontamination
In the event of a powder spill of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one outside of a fume hood:
-
Containment: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of irritant dust (STOT SE 3)[2]. Don a particulate respirator (N95 or P100), safety goggles, and nitrile gloves.
-
Suppression: Do not sweep dry. Dry sweeping aerosolizes the powder. Lightly mist the spill with a 1.0 M NaOH solution from a spray bottle to suppress dust and initiate deprotonation.
-
Absorption & Oxidation: Cover the moistened spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the slurry into a plastic bucket. Pour a 5% bleach solution over the collected slurry to oxidize the residue, let sit for 30 minutes, and dispose of it as solid hazardous waste. Wash the original spill surface thoroughly with soap and water.
References
-
NextSDS Database. "6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE - Chemical Substance Information." NextSDS. Verified URL: [Link]
-
Kovacikova, L., Prnova, M. S., Majekova, M., Bohac, A., Karasu, C., & Stefek, M. "Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications." Molecules, 2021, 26(10), 2867. Verified URL:[Link]
Sources
- 1. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. echemi.com [echemi.com]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
Personal protective equipment for handling 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one requires far more than a cursory glance at a standard Safety Data Sheet (SDS). This compound—characterized by its highly reactive thioxo (C=S) and oxo (C=O) moieties on a triazine ring—is a critical intermediate in the synthesis of antivirals, cephalosporin antibiotics, and agrochemicals.
However, its structural features dictate specific toxicological and physical hazards. To build a truly safe laboratory environment, we must move beyond blindly following rules and understand the causality behind our safety choices. Every protocol described in this guide is designed as a self-validating system : you do not proceed to the next step unless the environmental and safety conditions of the current step are explicitly confirmed.
Mechanistic Hazard Assessment: The "Why" Behind the Danger
Before selecting Personal Protective Equipment (PPE), we must understand the chemical's mechanistic behavior:
-
Dermal & Ocular Toxicity (H315, H319): The compound's tautomeric forms (e.g., 3-hydroxy-5-mercapto-1,2,4-triazine) possess acidic protons and highly nucleophilic sulfur centers. Contact with mucosal membranes or ocular fluid leads to rapid localized pH changes and potential protein cross-linking, causing [1].
-
Respiratory Sensitization (H335): As a crystalline solid, the generation of fine particulate dust during weighing or transfer is the primary exposure route. Inhalation of these particulates severely irritates the respiratory tract.
-
Thermal Instability: In the event of a laboratory fire or extreme heating, the triazine core and thioxo group decompose into highly toxic carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx).
Quantitative PPE Matrix
To mitigate these risks, PPE must be selected based on chemical compatibility and quantitative barrier efficacy. The following table summarizes the required equipment and the underlying causality for handling this compound [2].
| Hazard Route | Required PPE | Quantitative Spec | Causality & Mechanism |
| Dermal (Hands) | Double Nitrile Gloves | 4–8 mil thickness | Thioxo-triazine cores can permeate thin latex. Double-gloving provides a fail-safe against nucleophilic sulfur cross-linking with epidermal proteins. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1-2003 | Standard glasses fail against fine airborne dust. Goggles create a complete orbital seal to prevent localized pH changes in ocular fluid. |
| Respiratory | Fume Hood / N95 Mask | 80–120 fpm face velocity | Prevents inhalation of solid particulates (H335). The triazine core decomposes into toxic NOx/SOx, requiring active, verified ventilation. |
| Dermal (Body) | Flame-Resistant Lab Coat | 100% Cotton or Nomex® | Prevents static discharge (which could ignite solvents) and provides a macroscopic barrier against skin sensitization. |
Operational Protocol: Safe Handling & Weighing
This step-by-step methodology ensures that the compound is handled without aerosolizing the toxic particulates.
-
Step 1: Environmental Verification. Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor. If it is in alarm or below 80 fpm, do not open the chemical container.
-
Step 2: PPE Donning. Don the flame-resistant lab coat, , and two pairs of nitrile gloves [3].
-
Step 3: Static Mitigation. 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a dry powder. Use an anti-static weighing boat and a grounded balance to prevent aerosolization caused by static repulsion.
-
Step 4: Transfer and Weighing. Open the primary container only inside the fume hood. Use a clean, dry stainless steel or disposable plastic spatula. Weigh the required amount swiftly to minimize atmospheric moisture exposure.
-
Step 5: Decontamination of Exterior. Once the desired mass is transferred to your reaction vessel, tightly seal the primary container. Wipe the exterior of the container with a damp disposable towel before removing it from the hood.
-
Step 6: Glove Doffing. Remove the outer pair of contaminated gloves inside the fume hood and dispose of them immediately in a designated solid hazardous waste bin.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and respiratory exposure [4].
-
Step 1: Isolate & Evacuate. If the spill occurs outside the fume hood, immediately alert nearby personnel, hold your breath, and restrict access to the area.
-
Step 2: Dust Suppression (Containment). Do not use a dry brush or forceful water streams, as this will aerosolize the powder. Gently cover the spilled solid with damp absorbent paper or a commercial spill control pad to suppress dust generation.
-
Step 3: Collection. Using a non-sparking plastic scoop, carefully sweep the dampened material into a wide-mouth, sealable hazardous waste container.
-
Step 4: Surface Neutralization. Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic tautomers, followed by a thorough water rinse.
-
Step 5: Disposal. Label the waste container as "Toxic Solid Waste: Contains Thioxo-triazine derivatives." Dispose of via a licensed hazardous waste contractor for high-temperature incineration (the only safe way to manage NOx/SOx emissions).
Visual Workflow: Handling & Emergency Logic
The following diagram illustrates the critical decision pathways for handling this compound safely.
Logical workflow for the safe handling and spill response of 5-Thioxo-triazinone.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
